Urapidil-d3
Description
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Properties
Molecular Formula |
C20H29N5O3 |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
1,3-dimethyl-6-[3-[4-[2-(trideuteriomethoxy)phenyl]piperazin-1-yl]propylamino]pyrimidine-2,4-dione |
InChI |
InChI=1S/C20H29N5O3/c1-22-18(15-19(26)23(2)20(22)27)21-9-6-10-24-11-13-25(14-12-24)16-7-4-5-8-17(16)28-3/h4-5,7-8,15,21H,6,9-14H2,1-3H3/i3D3 |
InChI Key |
ICMGLRUYEQNHPF-HPRDVNIFSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC=CC=C1N2CCN(CC2)CCCNC3=CC(=O)N(C(=O)N3C)C |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)NCCCN2CCN(CC2)C3=CC=CC=C3OC |
Origin of Product |
United States |
Foundational & Exploratory
What is Urapidil-d3 and its chemical structure
For researchers, scientists, and professionals in drug development, understanding the nuances of analytical standards is paramount for accurate quantification of therapeutic agents. This guide provides a comprehensive technical overview of Urapidil-d3, a deuterated analog of the antihypertensive drug Urapidil, focusing on its chemical properties, structure, and application as an internal standard in analytical methodologies.
Core Compound Profile: this compound
This compound is a stable, isotopically labeled form of Urapidil, where three hydrogen atoms on the methoxy group have been replaced with deuterium.[1][2] This substitution results in a molecule that is chemically identical to Urapidil in its reactivity but possesses a higher molecular weight. This key difference allows for its use as an ideal internal standard in mass spectrometry-based assays for the precise quantification of Urapidil in various biological matrices.[1][3]
Chemical Identity and Properties:
| Property | This compound | Urapidil |
| Formal Name | 6-((3-(4-(2-(methoxy-d3)phenyl)piperazin-1-yl)propyl)amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione[2] | 6-({3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl}amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione[4] |
| Molecular Formula | C20H26D3N5O3[1] | C20H29N5O3[5] |
| Molecular Weight | ~390.5 g/mol [2][6] | ~387.48 g/mol [5] |
| Isotopic Purity | ≥99% deuterated forms (d1-d3)[2] | Not Applicable |
| Appearance | White to off-white solid[1] | White crystalline powder[7] |
| CAS Number | 1398066-08-4[2] | 34661-75-1[5] |
Chemical Structure
The chemical structures of Urapidil and this compound are depicted below. The sole structural difference is the presence of three deuterium atoms on the terminal methyl group of the methoxy moiety in this compound.
Urapidil:
This compound:
Application in Bioanalytical Methods
This compound is primarily utilized as an internal standard in the quantification of Urapidil in biological samples, such as plasma, using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[3] The co-extraction of the analyte (Urapidil) and the internal standard (this compound) accounts for any variability in sample preparation and instrument response, thereby ensuring high accuracy and precision of the analytical method.
Experimental Protocol: Quantification of Urapidil in Human Plasma using UPLC-MS/MS with this compound as an Internal Standard
This protocol is a synthesized methodology based on established and validated methods in the scientific literature.[3][8][9]
1. Sample Preparation (Solid-Phase Extraction):
-
To 100 µL of human plasma, add 50 µL of a this compound internal standard working solution (concentration will depend on the expected analyte concentration range).
-
The samples are then loaded onto a pre-conditioned polymeric reversed-phase solid-phase extraction (SPE) cartridge.
-
The cartridge is washed with 1.0 mL of water followed by 1.0 mL of 5% methanol to remove interferences.
-
The analyte and internal standard are eluted from the cartridge with an appropriate organic solvent (e.g., methanol or acetonitrile).
-
The eluate is then evaporated to dryness and reconstituted in the mobile phase for UPLC-MS/MS analysis.
2. UPLC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm) is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol) is employed.
-
Flow Rate: A flow rate in the range of 0.2-0.4 mL/min is common.
-
Injection Volume: A small injection volume (e.g., 5 µL) is used.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+) is used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
-
MRM Transitions:
-
Urapidil: The precursor ion [M+H]+ at m/z 388 is fragmented to a specific product ion, typically m/z 205.[10]
-
This compound: The precursor ion [M+H]+ at m/z 391 is fragmented to its corresponding product ion. The exact product ion may vary but will be shifted by the mass of the deuterium atoms.
-
-
Data Analysis: The peak area ratio of Urapidil to this compound is calculated and used to determine the concentration of Urapidil in the unknown samples by interpolation from a calibration curve.
-
Workflow and Signaling Pathway Diagrams
To visually represent the logical flow of the analytical process, the following diagram has been generated using the DOT language.
Caption: Workflow for the quantification of Urapidil in plasma.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Urapidil - Wikipedia [en.wikipedia.org]
- 5. Urapidil | C20H29N5O3 | CID 5639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound (methoxy-d3) | CymitQuimica [cymitquimica.com]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Quantification of urapidil, α-1-adrenoreceptor antagonist, in plasma by LC-MS/MS: validation and application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Urapidil-d3: An In-Depth Technical Guide to its In Vitro Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro mechanism of action of Urapidil-d3, a deuterated analog of the antihypertensive agent Urapidil. The core of Urapidil's therapeutic effect lies in its dual interaction with the adrenergic and serotonergic systems. In vitro studies have delineated its function as a potent antagonist at α1-adrenergic receptors and an agonist at the 5-HT1A serotonin receptor. This document details the experimental evidence supporting this dual mechanism, presenting quantitative data from key in vitro assays, outlining the methodologies of these experiments, and illustrating the associated signaling pathways.
Core Mechanism of Action
This compound's mechanism of action is characterized by two primary interactions at the cellular level:
-
α1-Adrenergic Receptor Antagonism: Urapidil competitively binds to and blocks the activation of α1-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) of the Gq/11 family. Their activation by endogenous catecholamines, such as norepinephrine, leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). In vascular smooth muscle cells, the resulting increase in intracellular calcium leads to vasoconstriction. By blocking these receptors, Urapidil prevents this signaling cascade, resulting in vasodilation.
-
5-HT1A Receptor Agonism: Urapidil acts as an agonist at the 5-HT1A serotonin receptor, a member of the Gi/o-coupled GPCR family.[1][2][3] Activation of this receptor by agonists like Urapidil leads to the inhibition of adenylyl cyclase, which decreases the intracellular concentration of cyclic AMP (cAMP). This, in turn, reduces the activity of protein kinase A (PKA). Additionally, activation of the Gi/o pathway can lead to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing membrane hyperpolarization and a reduction in neuronal excitability. This central action on 5-HT1A receptors is believed to contribute to the overall antihypertensive effect by reducing sympathetic outflow from the central nervous system.[4]
While this compound is a deuterated form of Urapidil, its fundamental mechanism of action at the receptor level is expected to be identical to that of the parent compound. Deuteration is primarily a strategy to alter the pharmacokinetic profile of a drug, typically by slowing its metabolism, without changing its pharmacodynamic properties. To date, specific in vitro studies on this compound are limited in the public domain; therefore, the data and protocols presented herein are based on the extensive research conducted on Urapidil.
Quantitative In Vitro Data
The following tables summarize the quantitative data from various in vitro assays that characterize the interaction of Urapidil with α1-adrenergic and 5-HT1A receptors.
Table 1: Urapidil Binding Affinity for α1-Adrenergic Receptors
| Parameter | Value | Radioligand | Tissue/Cell Line | Reference |
| pIC50 | 6.13 | Not Specified | Not Specified | [1] |
| IC50 | 5 x 10⁻⁸ - 8 x 10⁻⁷ mol/L | [³H]prazosin | Rat Cerebral Cortex | [2] |
| pA2 | 7.4 | Not Specified | Rabbit aorta | Not Specified |
Table 2: Urapidil Binding Affinity and Functional Potency at 5-HT1A Receptors
| Parameter | Value | Assay Type | Radioligand/Agonist | Tissue/Cell Line | Reference |
| IC50 | 4 x 10⁻⁹ - 4 x 10⁻⁷ mol/L | Radioligand Binding | [³H]8-OH-DPAT | Rat Cerebral Cortex | [2] |
Experimental Protocols
Detailed methodologies for the key in vitro experiments used to characterize the mechanism of action of Urapidil are provided below.
Radioligand Binding Assay for α1-Adrenergic and 5-HT1A Receptors
This protocol outlines a competitive radioligand binding assay to determine the binding affinity (IC50, and subsequently Ki) of this compound for α1-adrenergic and 5-HT1A receptors.
1. Membrane Preparation:
- Tissues (e.g., rat cerebral cortex) or cells expressing the target receptor are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
- The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes.
- The membrane pellet is washed and resuspended in fresh buffer.
- Protein concentration is determined using a standard method (e.g., Bradford or BCA assay).
2. Binding Assay:
- In a 96-well plate, incubate a fixed concentration of a specific radioligand ([³H]prazosin for α1-adrenergic receptors or [³H]8-OH-DPAT for 5-HT1A receptors) with the prepared membranes.
- Add increasing concentrations of unlabeled this compound to compete with the radioligand for binding to the receptor.
- To determine non-specific binding, a separate set of wells is included containing a high concentration of a known, potent, unlabeled ligand for the target receptor.
- Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
3. Separation and Detection:
- The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the free radioligand.
- The filters are washed multiple times with ice-cold buffer to remove any remaining unbound radioligand.
- The filters are dried, and a scintillation cocktail is added.
- The radioactivity retained on the filters is quantified using a liquid scintillation counter.
4. Data Analysis:
- The specific binding is calculated by subtracting the non-specific binding from the total binding.
- The data are then plotted as the percentage of specific binding versus the log concentration of this compound.
- The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
- The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
GTPγS Binding Assay for 5-HT1A Receptor Agonism
This functional assay measures the ability of this compound to activate G-proteins coupled to the 5-HT1A receptor.
1. Membrane Preparation:
- Prepare cell membranes expressing the 5-HT1A receptor as described in the radioligand binding assay protocol.
2. GTPγS Binding Assay:
- In a 96-well plate, incubate the prepared membranes with increasing concentrations of this compound in an assay buffer containing GDP (to ensure G-proteins are in their inactive state).
- Add a fixed concentration of [³⁵S]GTPγS, a non-hydrolyzable analog of GTP.
- Basal activity is measured in the absence of any agonist, and maximal stimulation is determined using a known potent 5-HT1A agonist (e.g., 8-OH-DPAT).
- Incubate the plate at 30°C for 60 minutes to allow for G-protein activation and the binding of [³⁵S]GTPγS.
3. Separation and Detection:
- Terminate the reaction and separate bound from free [³⁵S]GTPγS by rapid filtration, as described in the radioligand binding assay protocol.
- Quantify the radioactivity on the filters using a liquid scintillation counter.
4. Data Analysis:
- The specific [³⁵S]GTPγS binding is determined by subtracting the basal binding from the agonist-stimulated binding.
- The data are plotted as the percentage of maximal stimulation versus the log concentration of this compound.
- The EC50 value (the concentration of this compound that produces 50% of the maximal response) and the Emax (the maximal effect) are determined by non-linear regression analysis.
Visualizations
The following diagrams illustrate the key signaling pathways and a typical experimental workflow.
Caption: α1-Adrenergic Receptor Signaling Pathway and this compound Antagonism.
Caption: 5-HT1A Receptor Signaling Pathway and this compound Agonism.
Caption: Experimental Workflow for a Radioligand Binding Assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Urapidil and some analogues with hypotensive properties show high affinities for 5-hydroxytryptamine (5-HT) binding sites of the 5-HT1A subtype and for alpha 1-adrenoceptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Urapidil | Adrenergic Receptor | 5-HT Receptor | TargetMol [targetmol.com]
- 4. Evidence for the interaction of urapidil with 5-HT1A receptors in the brain leading to a decrease in blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Physicochemical Properties of Urapidil-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and physicochemical properties of Urapidil-d3, a deuterated analog of the antihypertensive drug Urapidil. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and medicinal chemistry.
Introduction
Urapidil is a sympatholytic antihypertensive agent that acts as an antagonist at α1-adrenergic receptors and an agonist at 5-HT1A serotonin receptors.[1][2] This dual mechanism of action leads to vasodilation and a reduction in blood pressure.[1] Deuterium-labeled compounds, such as this compound, are valuable tools in pharmaceutical research. They are commonly used as internal standards in quantitative bioanalytical assays (e.g., LC-MS/MS) for pharmacokinetic and metabolic studies due to their similar chemical properties to the parent drug but distinct mass.[2] The incorporation of deuterium can also potentially alter the metabolic profile of a drug, leading to improved pharmacokinetic properties.
This guide details a plausible synthetic route for this compound, its physicochemical characteristics, and the experimental protocols for its analysis.
Synthesis of this compound
A potential synthetic pathway is a multi-step process culminating in the coupling of a deuterated piperazine intermediate with a pyrimidinedione derivative.
Proposed Synthetic Scheme
A feasible approach to synthesize this compound involves the reaction of 6-[(3-chloropropyl)amino]-1,3-dimethyluracil with 1-(2-(methoxy-d3)phenyl)piperazine.
Experimental Protocol: Synthesis of this compound
Materials:
-
6-[(3-chloropropyl)amino]-1,3-dimethyluracil
-
1-(2-(methoxy-d3)phenyl)piperazine
-
Anhydrous sodium carbonate (Na2CO3)
-
Purified water
-
Dichloromethane (CH2Cl2)
-
Acetone
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 6-[(3-chloropropyl)amino]-1,3-dimethyluracil (1.0 eq), 1-(2-(methoxy-d3)phenyl)piperazine (1.0 eq), and anhydrous sodium carbonate (3.0 eq).
-
Solvent Addition: Add 50 mL of purified water to the flask.
-
Reaction: Stir the mixture vigorously and heat to 60°C. Maintain the reaction at this temperature for 2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The crude product will precipitate out of the solution.
-
Filtration: Collect the solid product by vacuum filtration and wash the filter cake with purified water.
-
Drying: Dry the solid product in a vacuum oven at 50°C for 14 hours to yield crude this compound.
-
Purification (Anti-solvent Precipitation):
-
Dissolve the crude this compound in a minimal amount of dichloromethane at room temperature.
-
Slowly add acetone as an anti-solvent with stirring until precipitation is observed.
-
Cool the mixture to 7°C and allow it to stand for 2-3 hours to maximize crystal formation.
-
Collect the purified crystals by filtration, wash with a small amount of cold acetone, and dry under vacuum.
-
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.
Physicochemical Properties of this compound
The physicochemical properties of this compound are crucial for its formulation and use as an analytical standard. The following tables summarize the key properties.
Table 1: General Physicochemical Properties of this compound
| Property | Value | Reference |
| Formal Name | 6-((3-(4-(2-(methoxy-d3)phenyl)piperazin-1-yl)propyl)amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | [1] |
| CAS Number | 1398066-08-4 | [1] |
| Molecular Formula | C₂₀H₂₆D₃N₅O₃ | [1] |
| Molecular Weight | 390.5 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Purity | ≥99% deuterated forms (d₁-d₃) | [1] |
Table 2: Solubility Profile of this compound
| Solvent | Solubility | Reference |
| DMSO | Slightly soluble | [1] |
| PBS (pH 7.2) | Slightly soluble | [1] |
Experimental Protocols for Physicochemical Characterization
Detailed characterization is essential to confirm the identity, purity, and properties of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure and the position of deuterium labeling in this compound.
Instrumentation: 400 MHz (or higher) NMR spectrometer.
Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
¹H NMR Protocol:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Expected Observation: The spectrum should be consistent with the structure of Urapidil, with the notable absence or significant reduction of the signal corresponding to the methoxy protons (usually a singlet around 3.8 ppm).
-
Integrate the remaining proton signals to confirm their relative ratios.
¹³C NMR Protocol:
-
Acquire a standard one-dimensional ¹³C NMR spectrum.
-
Expected Observation: The spectrum should show the expected carbon signals for Urapidil. The carbon of the deuterated methoxy group will exhibit a triplet multiplicity due to C-D coupling and will be shifted slightly upfield compared to the non-deuterated analog.
Mass Spectrometry (MS)
Objective: To confirm the molecular weight of this compound and assess its isotopic purity.
Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a suitable ionization source (e.g., ESI).
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
Protocol:
-
Infuse the sample solution directly into the mass spectrometer or inject it through an LC system.
-
Acquire the mass spectrum in positive ion mode.
-
Expected Observation: The mass spectrum should show a prominent peak for the [M+H]⁺ ion at m/z 391.5, which is 3 mass units higher than that of unlabeled Urapidil (m/z 388.5).
-
Analyze the isotopic distribution to confirm the incorporation of three deuterium atoms.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound.
Instrumentation: HPLC system with a UV detector.
Chromatographic Conditions (adapted from Urapidil analysis):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 270 nm.
-
Injection Volume: 10 µL.
Protocol:
-
Prepare a standard solution of this compound in the mobile phase.
-
Inject the solution into the HPLC system.
-
Record the chromatogram and determine the peak area of the main component.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
Mechanism of Action: Signaling Pathway
Urapidil exerts its antihypertensive effect through a dual mechanism of action, targeting both central and peripheral pathways.
Caption: Mechanism of action of Urapidil.
Conclusion
This technical guide provides a comprehensive overview of the synthesis and physicochemical properties of this compound. The proposed synthetic route and analytical protocols offer a solid foundation for researchers working with this isotopically labeled compound. The detailed information on its properties and mechanism of action will be beneficial for its application in drug metabolism, pharmacokinetics, and other areas of pharmaceutical research.
References
Urapidil vs. Urapidil-d3: A Technical Guide to Pharmacological Profiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed comparative analysis of the pharmacological properties of Urapidil and its deuterated analogue, Urapidil-d3. Urapidil is a well-characterized antihypertensive agent with a dual mechanism of action, functioning as both an α1-adrenoceptor antagonist and a 5-HT1A receptor agonist.[1][2][3] this compound, a stable isotope-labeled form of Urapidil, serves primarily as an internal standard for the accurate quantification of Urapidil in biological samples during pharmacokinetic and metabolism studies. While direct, head-to-head pharmacological studies comparing Urapidil and this compound are not available in the current scientific literature, this guide will delineate the established pharmacology of Urapidil and extrapolate the anticipated pharmacological profile of this compound based on the well-documented principles of the kinetic isotope effect associated with deuterated compounds.[4]
Core Pharmacological Properties of Urapidil
Urapidil exerts its antihypertensive effects through a unique combination of central and peripheral actions.[3][5] Peripherally, it blocks postsynaptic α1-adrenoceptors, leading to vasodilation and a reduction in peripheral resistance.[6][7] Centrally, its agonistic activity at 5-HT1A receptors contributes to a decrease in sympathetic outflow without inducing reflex tachycardia, a common side effect of other α1-blockers.[3][7]
Receptor Binding Affinity
Urapidil demonstrates high affinity for α1-adrenoceptors and 5-HT1A receptors, with significantly lower affinity for α2-adrenoceptors.[8][9]
| Receptor Subtype | Ligand | Parameter | Value | Species | Tissue/System | Reference |
| α1-Adrenoceptor | [3H]-Prazosin | IC50 | 5 x 10-8 to 8 x 10-7 mol/l | Rat | Not Specified | [8] |
| α1A-Adrenoceptor | [3H]-Prazosin | - | 20% of total α1 | Rat | Heart | [10] |
| α1B-Adrenoceptor | [3H]-Prazosin | - | 80% of total α1 | Rat | Heart | [10] |
| α2-Adrenoceptor | [3H]-Clonidine | IC50 | - | Rat | Not Specified | [8] |
| 5-HT1A Receptor | [3H]-8-OH-DPAT | IC50 | 4 x 10-9 to 4 x 10-7 mol/l | Rat | Not Specified | [8] |
| 5-HT1B Receptor | 125I-ICYP | IC50 | - | Rat | Not Specified | [8] |
| 5-HT2 Receptor | [3H]-Ketanserin | IC50 | - | Rat | Not Specified | [8] |
Pharmacokinetics of Urapidil
Urapidil is readily absorbed after oral administration and undergoes significant hepatic metabolism.[11][12]
| Parameter | Route | Value | Species | Notes | Reference |
| Bioavailability | Oral | ~70-80% | Human | - | [6][12] |
| Time to Peak (Tmax) | Oral (sustained release) | ~4 hours | Human | - | [6] |
| Elimination Half-life (t1/2) | IV | 4.0 ± 1.5 hours | Human | - | [13][14] |
| Elimination Half-life (t1/2) | Oral | 4.7 hours | Human | - | [6] |
| Volume of Distribution (Vz) | IV | 0.80 ± 0.20 L/kg | Human | - | [13][14] |
| Clearance (CL) | IV | 2.53 ± 0.99 mL/min/kg | Human | - | [13][14] |
| Protein Binding | - | ~80% | Not Specified | - | |
| Metabolism | - | Extensive hepatic metabolism | Human | Major metabolite: p-hydroxylated urapidil | [11][12] |
| Excretion | - | Primarily renal | Human | 10-20% as unchanged drug |
Pharmacodynamics of Urapidil
The primary pharmacodynamic effect of Urapidil is a dose-dependent reduction in systolic and diastolic blood pressure.[15][16][17]
| Parameter | Dosage/Concentration | Effect | Species | Study Details | Reference |
| Systolic Blood Pressure | 32.5 mg IV infusion | Max. decrease of 33 ± 8 mmHg | Human | Hypertensive patients | [16] |
| Systolic Blood Pressure | 65 mg IV infusion | Max. decrease of 39 ± mmHg | Human | Hypertensive patients | [16] |
| Systolic Blood Pressure | 130 mg IV infusion | Max. decrease of 50 ± 12 mmHg | Human | Hypertensive patients | [16] |
| Diastolic Blood Pressure | 10 mg/h IV infusion | Decrease of 37/21 mmHg | Human | Hypertensive patients, max serum level 625 ± 232 ng/ml | [4] |
| Diastolic Blood Pressure | 2.5 mg/h IV infusion | Decrease of 28/16 mmHg | Human | Hypertensive patients, serum level 330 ng/ml | [4] |
| Diastolic Blood Pressure | 5 mg/h IV infusion | Decrease of 31/8 mmHg | Human | Hypertensive patients, serum level 420 ng/ml | [4] |
This compound: An Overview and Anticipated Pharmacological Profile
This compound is a deuterated form of Urapidil, where three hydrogen atoms in the methoxy group have been replaced with deuterium. This substitution increases the molecular weight, making it an ideal internal standard for mass spectrometry-based quantification of Urapidil.
The Kinetic Isotope Effect
The substitution of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This difference in bond strength can lead to a slower rate of metabolic reactions that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect.
Anticipated Pharmacological Differences of this compound
Based on the kinetic isotope effect, the following pharmacological differences can be hypothesized for this compound compared to Urapidil. It is crucial to reiterate that these are theoretical differences and have not been confirmed by direct experimental studies.
-
Metabolism: As the deuteration in this compound is on the methoxy group, O-demethylation, a known metabolic pathway for Urapidil, would likely be slowed. This could lead to a reduced formation of the O-demethylated metabolite.
-
Pharmacokinetics: A slower rate of metabolism could result in a longer elimination half-life (t1/2) and increased overall drug exposure (AUC) for this compound compared to Urapidil. The clearance (CL) would be expected to decrease.
-
Pharmacodynamics: With a potentially longer half-life and increased exposure, the duration of the antihypertensive effect of a given dose of this compound might be prolonged.
-
Receptor Binding Affinity: The substitution of hydrogen with deuterium is not expected to significantly alter the three-dimensional structure of the molecule. Therefore, the binding affinity of this compound for α1-adrenoceptors and 5-HT1A receptors is predicted to be very similar to that of Urapidil.
Experimental Protocols
Radioligand Binding Assay for α1-Adrenoceptor Affinity
This protocol is a generalized procedure for determining the binding affinity of a test compound (e.g., Urapidil) for α1-adrenoceptors using a competitive binding assay with a radiolabeled ligand (e.g., [3H]-prazosin).
Materials:
-
Tissue homogenate or cell membranes expressing α1-adrenoceptors (e.g., from rat heart or human peripheral blood lymphocytes).[10][18]
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).[19]
-
Non-specific binding control: Phentolamine (30 µM).[19]
-
Test compound: Urapidil at various concentrations.
-
Glass fiber filters (GF/C).
-
Scintillation cocktail.
-
Scintillation counter.
-
96-well filter plates and vacuum filtration manifold.
Procedure:
-
Membrane Preparation: Homogenize the tissue in lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in the binding buffer.[1][19]
-
Assay Setup: In a 96-well plate, add the membrane preparation, [3H]-prazosin (at a concentration near its Kd), and varying concentrations of Urapidil. For total binding wells, add buffer instead of the test compound. For non-specific binding wells, add a high concentration of phentolamine.[1]
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[1]
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a vacuum manifold to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.[1]
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the Urapidil concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
In Vivo Pharmacokinetic Study in a Rodent Model
This protocol outlines a general procedure for determining the pharmacokinetic profile of Urapidil in rats.
Materials:
-
Male Wistar rats (or other suitable strain).
-
Urapidil formulation for intravenous (IV) and oral (PO) administration.
-
Cannulas for blood sampling (e.g., jugular vein cannulation).
-
Blood collection tubes (e.g., containing an anticoagulant like EDTA).
-
Centrifuge.
-
Analytical method for quantifying Urapidil in plasma (e.g., LC-MS/MS) with this compound as the internal standard.
Procedure:
-
Animal Preparation: Acclimatize the rats and perform any necessary surgical procedures, such as jugular vein cannulation for blood sampling, allowing for recovery.
-
Drug Administration:
-
IV Group: Administer a single bolus dose of Urapidil intravenously.
-
PO Group: Administer a single dose of Urapidil orally via gavage.
-
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 6, 8, 12, 24 hours) into anticoagulant-containing tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Analysis:
-
Prepare plasma samples by protein precipitation or solid-phase extraction.
-
Add a known amount of this compound as an internal standard to all samples, calibrators, and quality controls.
-
Analyze the samples using a validated LC-MS/MS method to determine the concentration of Urapidil.
-
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, AUC, t1/2, CL, and Vd. For the oral group, calculate bioavailability (F%) by comparing the AUC of the oral group to the AUC of the IV group, dose-normalized.
Visualizations
Urapidil Signaling Pathway
Caption: Urapidil's dual mechanism of action.
Experimental Workflow for Pharmacokinetic Analysis
Caption: Workflow for a typical pharmacokinetic study.
Conclusion
Urapidil is an effective antihypertensive agent with a well-defined pharmacological profile characterized by α1-adrenoceptor antagonism and 5-HT1A receptor agonism. This compound is its stable isotope-labeled counterpart, indispensable as an internal standard for bioanalytical assays. While direct comparative pharmacological data for this compound is absent, the principles of the kinetic isotope effect suggest that its primary pharmacological distinction would be a potentially slower rate of metabolism, leading to altered pharmacokinetic parameters such as a longer half-life and increased systemic exposure. Its pharmacodynamic effects and receptor binding affinities are expected to be largely similar to those of Urapidil. Future studies directly comparing the two entities would be necessary to confirm these theoretical differences and to explore any potential therapeutic implications of deuteration.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacodynamics and pharmacokinetics of urapidil in hypertensive patients: a crossover study comparing infusion with an infusion-capsule combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical pharmacology of urapidil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Urapidil, a multiple-action alpha-blocking drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacologic profile of urapidil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Urapidil and some analogues with hypotensive properties show high affinities for 5-hydroxytryptamine (5-HT) binding sites of the 5-HT1A subtype and for alpha 1-adrenoceptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative effects of urapidil, prazosin, and clonidine on ligand binding to central nervous system receptors, arterial pressure, and heart rate in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Radioligand binding studies of alpha 1-adrenoceptor subtypes in rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clinical pharmacokinetics of urapidil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Human pharmacology of urapidil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics and Pharmacodynamics of Urapidil in Severe Hypertension | Semantic Scholar [semanticscholar.org]
- 14. Pharmacokinetics and pharmacodynamics of urapidil in severe hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Urapidil. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacodynamics and pharmacokinetics of three different doses of urapidil infused in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Urapidil. A reappraisal of its use in the management of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ahajournals.org [ahajournals.org]
- 19. Alpha-1 adrenoceptors: evaluation of receptor subtype-binding kinetics in intact arterial tissues and comparison with membrane binding - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Stability and Storage of Urapidil-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for Urapidil-d3, a deuterated analog of the antihypertensive agent Urapidil. The information presented herein is critical for ensuring the integrity and reliability of this compound in research and development settings. While specific stability data for the deuterated form is limited, this guide consolidates available information and provides extensive data on the non-deuterated Urapidil, which is expected to have a comparable stability profile.
Overview of this compound
This compound is a stable isotope-labeled version of Urapidil, an effective antihypertensive drug. It is primarily utilized as an internal standard in pharmacokinetic and metabolic studies, enabling precise quantification of Urapidil in biological matrices through mass spectrometry. The deuterium labeling provides a distinct mass signature without significantly altering the physicochemical properties of the molecule.
Recommended Storage Conditions
Proper storage is paramount to maintain the stability and purity of this compound. The following table summarizes the recommended storage conditions based on supplier technical data sheets.
| Form | Storage Temperature | Duration | Additional Notes |
| Solid (Powder) | -20°C | Up to 3 years | Protect from moisture. |
| 4°C | Up to 2 years | Protect from moisture. | |
| Solution in DMSO | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. | |
| Solution in 0.9% NaCl | Room Temperature | At least 10 days | Concentrations of 1.6 mg/mL and 3.3 mg/mL showed no more than 5% degradation.[1][2] |
Stability Profile of Urapidil
Forced degradation studies on Urapidil provide valuable insights into its stability under various stress conditions. These studies are crucial for identifying potential degradation products and developing stability-indicating analytical methods. The stability of this compound is expected to be very similar to that of Urapidil.
A comprehensive study subjected Urapidil to acidic, basic, neutral, oxidative, and photolytic stress conditions as per the International Council for Harmonisation (ICH) guidelines.[3] The drug was found to be susceptible to degradation under acidic and basic hydrolysis, oxidative, and photolytic stress conditions in solution. However, it remained stable in a neutral solution and under photolytic stress in the solid state.[3]
Table of Urapidil Degradation under Stress Conditions
| Stress Condition | Reagent/Condition | Observation |
| Acidic Hydrolysis | 0.1 M HCl | Degradation observed |
| Basic Hydrolysis | 0.1 M NaOH | Degradation observed |
| Oxidative Stress | 3% H₂O₂ | Degradation observed |
| Photolytic (Solution) | UV light | Degradation observed |
| Photolytic (Solid) | UV light | Stable |
| Neutral Hydrolysis | Water | Stable |
Experimental Protocols
Detailed methodologies are essential for replicating stability studies and ensuring the quality of analytical data. The following section outlines a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of Urapidil and its degradation products. This method can be adapted for the analysis of this compound.
Stability-Indicating HPLC Method
This method is designed to separate Urapidil from its potential degradation products, thus providing an accurate measure of its stability.[3]
-
Instrumentation: A High-Performance Liquid Chromatograph equipped with a UV detector.
-
Column: InertSustain C8 (250 x 4.6 mm; 5 µm)
-
Mobile Phase: 10 mM ammonium formate (pH 3.5) with a gradient elution.
-
Flow Rate: 1 mL/min
-
Detection Wavelength: 270 nm
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
Forced Degradation Study Protocol
The following protocol outlines the conditions for inducing the degradation of Urapidil to assess the specificity of the analytical method.
-
Acid Hydrolysis: Urapidil solution (1 mg/mL) is treated with 0.1 M HCl and heated at 80°C for 2 hours. The solution is then neutralized with 0.1 M NaOH.
-
Base Hydrolysis: Urapidil solution (1 mg/mL) is treated with 0.1 M NaOH and heated at 80°C for 2 hours. The solution is then neutralized with 0.1 M HCl.
-
Oxidative Degradation: Urapidil solution (1 mg/mL) is treated with 3% H₂O₂ and kept at room temperature for 24 hours.
-
Photolytic Degradation: Urapidil solution (1 mg/mL) is exposed to UV light (254 nm) for 24 hours.
-
Thermal Degradation: Solid Urapidil is kept in an oven at 105°C for 24 hours.
Visualizations
The following diagrams illustrate the experimental workflow for a forced degradation study and the signaling pathway of Urapidil.
Conclusion
This compound is a critical tool for pharmaceutical research, and its stability is essential for generating accurate and reproducible data. This guide provides a thorough overview of the recommended storage conditions and stability profile of this compound, based on available data for both the deuterated and non-deuterated forms. By adhering to the storage guidelines and employing validated stability-indicating analytical methods, researchers can ensure the integrity of this compound throughout their studies. Further studies focusing specifically on the long-term stability and degradation kinetics of this compound would be beneficial to the scientific community.
References
- 1. Physical and Chemical Stability of Urapidil in 0.9% Sodium Chloride in Elastomeric Infusion Pump - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification and characterization of urapidil stress degradation products by LC-Q-TOF-MS and NMR: Toxicity prediction of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
Urapidil: A Comprehensive Technical Guide to its Pharmacokinetics and Metabolism
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the pharmacokinetic and metabolic profile of Urapidil, a peripherally and centrally acting antihypertensive agent. The following sections detail its absorption, distribution, metabolism, and excretion (ADME) characteristics, supported by quantitative data, detailed experimental protocols, and visualizations of its key signaling pathways.
Pharmacokinetic Profile
Urapidil is readily absorbed after oral administration and undergoes moderate first-pass metabolism.[1] Its pharmacokinetic parameters have been characterized in various studies, and the key quantitative data are summarized in the tables below.
Table 1: Pharmacokinetic Parameters of Urapidil in Humans
| Parameter | Value | Reference |
| Bioavailability (oral) | 78% (range 72-84%) | [2][3] |
| Time to Peak Plasma Concentration (Tmax) | 4-6 hours (slow-release capsule) | [2][3][4] |
| Elimination Half-life (t½) | ~3 hours (terminal) | [2][3] |
| ~4.7 hours (sustained-release capsule) | [5] | |
| 4.0 ± 1.5 hours (intravenous) | [6][7] | |
| Distribution Half-life | ~35 minutes | [2][3] |
| Volume of Distribution (Vz) | 0.80 ± 0.20 L/kg | [6][7] |
| Plasma Clearance (CL) | 12 L/h | [2][3] |
| 2.53 ± 0.99 mL/min/kg | [6][7] | |
| Renal Clearance | 1.8 L/h | [2][3] |
| Protein Binding | Not explicitly quantified in the provided results |
Metabolism and Excretion
Urapidil is extensively metabolized in the liver, with the resulting metabolites being primarily eliminated via the kidneys.[1] The major metabolic pathways involve hydroxylation of the phenyl ring, O-demethylation, and N-demethylation of the piperazine moiety. The parent compound and its metabolites are excreted in the urine.
Table 2: Urinary Excretion of Urapidil and its Metabolites (within 24 hours)
| Compound | Percentage of Dose in Urine | Reference |
| Unchanged Urapidil | 17% | [2][3] |
| p-Hydroxylated Urapidil | 34% | [2][3] |
| N-Demethylated Urapidil | 4% | [2][3] |
| O-Demethylated Urapidil | 3% | [2][3] |
The metabolites of Urapidil have been shown to have much lower antihypertensive activity than the parent drug.[1]
Chemical Structures of Urapidil and its Major Metabolites
-
Urapidil: 6-({3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl}amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione
-
p-Hydroxylated Urapidil: 6-({3-[4-(4-hydroxy-2-methoxyphenyl)piperazin-1-yl]propyl}amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione
-
N-Demethylated Urapidil: 6-({3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl}amino)-1-methylpyrimidine-2,4(1H,3H)-dione
-
O-Demethylated Urapidil: 6-({3-[4-(2-hydroxyphenyl)piperazin-1-yl]propyl}amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione
Experimental Protocols
The quantification of Urapidil and its metabolites in biological matrices is crucial for pharmacokinetic studies. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed analytical techniques.
HPLC Method for Urapidil in Pharmaceutical Dosage Forms
This method is suitable for determining the stability of Urapidil in pharmaceutical preparations.
-
Instrumentation: High-Performance Liquid Chromatograph.
-
Column: Inertsil ODS, 4.6 mm × 250 mm, 5 µm.[8]
-
Mobile Phase: A mixture of acetonitrile, 50 mM ammonium dihydrogen phosphate, and triethanolamine (25:75:0.5, v/v), with the pH adjusted to 5.5 using orthophosphoric acid.[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Detection: UV at 270 nm.[8]
-
Sample Preparation:
-
Prepare a stock solution of Urapidil (e.g., 400 µg/mL) in acetonitrile.[8]
-
Prepare working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired range (e.g., 10-160 µg/mL).[8]
-
For tablet analysis, weigh and crush a sufficient number of tablets to a fine powder. Dissolve an accurately weighed portion of the powder in the mobile phase to obtain a known theoretical concentration of Urapidil.
-
Filter all solutions through a 0.22 µm filter before injection.[8]
-
-
Injection Volume: 20 µL.[8]
LC-MS/MS Method for Urapidil in Human Plasma
This highly sensitive and selective method is ideal for pharmacokinetic studies in biological matrices.
-
Instrumentation: Liquid Chromatograph coupled with a Tandem Mass Spectrometer.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a plasma sample, add an internal standard (e.g., a deuterated analog of Urapidil).
-
Perform liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).[9]
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
-
Validation Parameters: The method should be validated for linearity, precision, accuracy, recovery, and stability according to regulatory guidelines. A typical linear range for Urapidil in plasma is 2.0-2504 ng/mL.[9]
Signaling Pathways
Urapidil's antihypertensive effect is mediated through a dual mechanism of action: antagonism of peripheral α1-adrenergic receptors and agonism of central 5-HT1A receptors.
Alpha-1 Adrenergic Receptor Antagonism
Urapidil blocks the binding of norepinephrine to α1-adrenergic receptors on vascular smooth muscle cells. This inhibition prevents the Gq protein-mediated signaling cascade that leads to vasoconstriction.
Caption: Urapidil's antagonism of the α1-adrenergic receptor signaling pathway.
5-HT1A Receptor Agonism
In the central nervous system, Urapidil acts as an agonist at serotonin 5-HT1A receptors. This activation of Gi/o protein-coupled receptors leads to a decrease in sympathetic outflow from the brainstem, contributing to the overall reduction in blood pressure.
Caption: Urapidil's agonism of the 5-HT1A receptor signaling pathway.
Experimental Workflow for Urapidil Pharmacokinetic Analysis
The following diagram outlines a typical workflow for the analysis of Urapidil from biological samples.
Caption: A generalized workflow for the pharmacokinetic analysis of Urapidil.
References
- 1. Clinical pharmacokinetics of urapidil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development - Activation of ERK by Alpha-1 adrenergic receptors Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 3. Human pharmacology of urapidil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Urapidil | C20H29N5O3 | CID 5639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
- 6. Pharmacokinetics and pharmacodynamics of urapidil in severe hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
- 9. Liquid chromatography-tandem mass spectrometry method for simultaneous quantification of urapidil and aripiprazole in human plasma and its application to human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantification of urapidil, α-1-adrenoreceptor antagonist, in plasma by LC-MS/MS: validation and application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Urapidil Receptor Binding Affinity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the receptor binding affinity of urapidil, a sympatholytic antihypertensive agent. Urapidil's unique pharmacological profile is characterized by its dual mechanism of action: antagonism at α1-adrenoceptors and agonism at 5-HT1A serotonin receptors.[1][2] This document summarizes key quantitative binding data, details common experimental protocols for affinity studies, and visualizes the associated signaling pathways and experimental workflows.
Quantitative Receptor Binding Affinity of Urapidil and Derivatives
Urapidil and its analogues exhibit distinct binding affinities for α1-adrenoceptor subtypes and the 5-HT1A receptor. The following tables summarize the inhibition constants (Ki), pKi values (-logKi), and IC50 values reported in the literature. These values are crucial for understanding the drug's selectivity and potency at its molecular targets.
α1-Adrenoceptor Binding Affinity
Urapidil acts as a selective antagonist for α1-adrenoceptors.[3] Its affinity can vary across different tissues and α1-adrenoceptor subtypes (α1A, α1B, α1D). The derivative 5-methyl-urapidil, in particular, has been instrumental in distinguishing between these subtypes, showing a marked selectivity for the α1A subtype.[4][5]
| Compound | Receptor Subtype / Tissue | Radioligand | pKi | Ki (nM) | Source |
| Urapidil | Rat Cerebral Cortex (α1) | [3H]Prazosin | - | IC50: ~50-800 | [6] |
| 5-Methyl-urapidil | Human α1A-adrenoceptor | [3H]Prazosin | 8.23 ± 0.05 | ~5.9 | |
| 5-Methyl-urapidil | Human α1B-adrenoceptor | [3H]Prazosin | 6.06 ± 0.04 | ~871 | |
| 5-Methyl-urapidil | Human α1D-adrenoceptor | [3H]Prazosin | 5.61 ± 0.07 | ~2455 | |
| 5-Methyl-urapidil | Rat Hippocampus (High Affinity Site) | [3H]Prazosin | 9.1 - 9.4 | ~0.04-0.08 | [4] |
| 5-Methyl-urapidil | Rat Vas Deferens (High Affinity Site) | [3H]Prazosin | 9.1 - 9.4 | ~0.04-0.08 | [4] |
| 5-Methyl-urapidil | Rat Heart (High Affinity Site) | [3H]Prazosin | 9.1 - 9.4 | ~0.04-0.08 | [4] |
| 5-Methyl-urapidil | Rat Spleen & Liver (Low Affinity Site) | [3H]Prazosin | 7.2 - 7.8 | ~16-63 | [4] |
Note: IC50 values from Gross et al. (1987) are presented as a range as specific Ki values were not provided in the abstract. pKi values for human receptors are derived from pKDapp values.
5-HT1A Receptor Binding Affinity
In addition to its α1-adrenoceptor antagonism, urapidil functions as an agonist at central 5-HT1A receptors, which contributes to its overall antihypertensive effect by reducing sympathetic outflow.[7][8][9]
| Compound | Receptor / Tissue | Radioligand | pKi | Ki (nM) | Source |
| Urapidil | Rat Cerebral Cortex | [3H]8-OH-DPAT | - | IC50: ~70-1000 | [6] |
| 5-Methyl-urapidil | Rat Brain Membranes | [3H]8-OH-DPAT | - | - | [10] |
| 5-Methyl-urapidil | Rat Brain Cortex (5-HT1A) | [3H]5-Methyl-urapidil | - | K_D: 0.84 | [11] |
Note: IC50 values from Gross et al. (1987) are presented as a range. The study by Gross et al. (1990) confirms nanomolar affinity for 5-methyl-urapidil at the 5-HT1A site labeled by [3H]8-OH-DPAT.[10]
Experimental Protocols
The binding affinities presented above are typically determined using radioligand binding assays. These assays measure the displacement of a high-affinity radiolabeled ligand from a receptor by an unlabeled test compound (e.g., urapidil).
General Radioligand Displacement Assay Workflow
The following diagram illustrates a typical workflow for a competitive radioligand binding assay used to determine the binding affinity of a compound like urapidil.
Protocol for α1-Adrenoceptor Binding Assay
This protocol is a composite based on methodologies frequently cited for determining affinity at α1-adrenoceptors.
-
Receptor Source: Membranes prepared from rat cerebral cortex, hippocampus, vas deferens, or cell lines stably expressing specific human α1-adrenoceptor subtypes (α1A, α1B, α1D).[12]
-
Radioligand: [3H]Prazosin, a potent and selective α1-adrenoceptor antagonist, is typically used at a concentration at or below its Kd value.
-
Assay Buffer: Commonly a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing divalent cations like MgCl2.
-
Incubation: A fixed concentration of [3H]Prazosin and varying concentrations of urapidil (or its analogue) are incubated with the membrane preparation. Incubation is typically carried out for 30-60 minutes at 25-30°C to allow the binding to reach equilibrium.[13]
-
Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which traps the membrane-bound radioligand. The filters are then washed with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled α1-antagonist (e.g., phentolamine). Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value is determined from the resulting competition curve, and the Ki value is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol for 5-HT1A Receptor Binding Assay
This protocol is based on standard methods for characterizing ligands at the 5-HT1A receptor.
-
Receptor Source: Membranes prepared from rat cerebral cortex or hippocampus, regions known to have a high density of 5-HT1A receptors.[6]
-
Radioligand: [3H]8-hydroxy-2-(di-n-propylamino)tetralin ([3H]8-OH-DPAT), a selective 5-HT1A receptor agonist, is commonly used.[10] Alternatively, [3H]5-methyl-urapidil can be used as a radioligand after blocking α1-adrenoceptors.[10]
-
Assay Buffer: Similar to the α1-adrenoceptor assay, a Tris-HCl buffer is typically used.
-
Incubation: The membrane preparation is incubated with [3H]8-OH-DPAT and varying concentrations of urapidil.
-
Separation and Quantification: The separation and quantification steps are analogous to the α1-adrenoceptor binding assay, utilizing rapid vacuum filtration and liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined using an excess of unlabeled serotonin or a specific 5-HT1A ligand. The IC50 and Ki values are calculated as described previously.
Signaling Pathways
The therapeutic effects of urapidil are a direct consequence of its interaction with α1-adrenoceptor and 5-HT1A receptor signaling cascades.
α1-Adrenoceptor Signaling Pathway (Antagonism)
Urapidil blocks the canonical Gq/11-protein coupled signaling pathway of α1-adrenoceptors. This prevents vasoconstriction induced by endogenous catecholamines like norepinephrine.
5-HT1A Receptor Signaling Pathway (Agonism)
Urapidil's agonistic activity at central 5-HT1A receptors activates a Gi/o-protein coupled pathway. This leads to the inhibition of adenylyl cyclase, reducing neuronal excitability and sympathetic outflow from the central nervous system.[14][15]
References
- 1. Urapidil | Adrenergic Receptor | 5-HT Receptor | TargetMol [targetmol.com]
- 2. The effect of urapidil, an alpha-1 adrenoceptor antagonist and a 5-HT1A agonist, on the vascular tone of the porcine coronary and pulmonary arteries, the rat aorta and the human pulmonary artery [pubmed.ncbi.nlm.nih.gov]
- 3. Urapidil, a multiple-action alpha-blocking drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Methyl-urapidil discriminates between subtypes of the alpha 1-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative alpha-1 adrenoceptor subtype selectivity and functional uroselectivity of alpha-1 adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Urapidil and some analogues with hypotensive properties show high affinities for 5-hydroxytryptamine (5-HT) binding sites of the 5-HT1A subtype and for alpha 1-adrenoceptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evidence for the interaction of urapidil with 5-HT1A receptors in the brain leading to a decrease in blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The mechanism of the sympathoinhibitory action of urapidil: role of 5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Involvement of brain 5-HT1A receptors in the hypotensive response to urapidil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Urapidil analogues are potent ligands of the 5-HT1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stereoselective binding of niguldipine enantiomers to alpha 1A-adrenoceptors labeled with [3H]5-methyl-urapidil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Subclassification of alpha 1-adrenoceptor recognition sites by urapidil derivatives and other selective antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 5-HT1A receptor - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Note: Urapidil-d3 as an Internal Standard for the LC-MS/MS Analysis of Urapidil
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the quantitative analysis of urapidil in biological matrices, such as human plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs Urapidil-d3 as a stable, isotopically labeled internal standard to ensure high accuracy and precision. This document outlines the experimental workflow, from sample preparation to data acquisition, and presents the expected quantitative performance of the method. Additionally, it includes a visualization of the signaling pathway of urapidil to provide a broader context for its pharmacological activity.
Introduction
Urapidil is an antihypertensive medication that acts as both a selective α1-adrenoceptor antagonist and a 5-HT1A receptor agonist.[1][2] Its dual mechanism of action leads to vasodilation and a reduction in blood pressure.[1][2] Accurate and reliable quantification of urapidil in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the robustness and reliability of the analytical method.
Experimental Protocols
Materials and Reagents
-
Urapidil analytical standard
-
This compound internal standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Water (deionized, 18 MΩ·cm)
-
Human plasma (or other relevant biological matrix)
Sample Preparation
A simple and efficient protein precipitation method is commonly used for the extraction of urapidil from plasma samples.
-
Allow plasma samples to thaw at room temperature.
-
Vortex the samples to ensure homogeneity.
-
To 100 µL of plasma, add a working solution of this compound internal standard.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Alternatively, liquid-liquid extraction with ethyl acetate or solid-phase extraction can also be employed for sample clean-up.[3]
Liquid Chromatography
-
Column: A reversed-phase C18 column, such as a Phenomenex C18 (4.6 x 50 mm, 5 µm) or a Zorbax SB-C18 (2.1 mm × 50 mm, 3.5 μm), is suitable for the separation.[3][4][5]
-
Mobile Phase: A gradient or isocratic elution can be used with a mobile phase consisting of acetonitrile and water, often with an additive like 0.1% formic acid or 10 mM ammonium formate to improve peak shape and ionization efficiency.[3][4][5]
-
Flow Rate: A typical flow rate is between 0.4 and 0.6 mL/min.[3]
-
Column Temperature: Maintain the column at a constant temperature, for example, 40°C.
Mass Spectrometry
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is used for the detection of urapidil and its internal standard.[4][5]
-
Detection: The analysis is performed in the Multiple Reaction Monitoring (MRM) mode. The precursor to product ion transitions for urapidil and this compound should be optimized. A common transition for urapidil is m/z 388 → 205.[6] For Urapidil-d4, a precursor ion is also monitored.[7]
Quantitative Data Summary
The following tables summarize the quantitative performance data from various validated LC-MS/MS methods for urapidil analysis.
Table 1: Linearity and Sensitivity of Urapidil Quantification
| Linearity Range (ng/mL) | Lower Limit of Quantitation (LLOQ) (ng/mL) | Correlation Coefficient (r²) | Reference |
| 2.0 - 2503.95 | 2.0 | > 0.99 | [3] |
| 5 - 500 | Not Specified | ≥ 0.99 | [3] |
| 0.1 - 500 | 0.1 | Not Specified | [6] |
| 5 - 1000 | 5 | > 0.99 | [4][5] |
| 0.1 - 50 | 0.1 | ≥ 0.9993 | [3] |
Table 2: Precision and Accuracy of Urapidil Quantification
| Concentration Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Reference |
| Three Concentrations | 2.56 - 5.89 | Not Specified | 92.31 - 97.83 | [3] |
| Not Specified | < 10 | < 10 | Within 10% | [3][7] |
| Standard Curve Range | < 7 | < 7 | 100 ± 8 | [6] |
| Three Concentrations | < 12 | < 12 | Not Specified | [4][5] |
| Four QC Levels | Not Specified | ≤ 12.9 | -4.0 to 3.3 | [3] |
Table 3: Recovery of Urapidil and Internal Standard
| Analyte | Recovery (%) | Reference |
| Urapidil | 69.94 - 75.62 | [3] |
| Urapidil and Urapidil-d4 | > 90 | [3][7] |
| Urapidil | 93.5 - 96.4 | [4][5] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the LC-MS/MS analysis of urapidil.
Urapidil Signaling Pathway
Caption: Dual mechanism of action of urapidil.
Conclusion
The use of this compound as an internal standard in LC-MS/MS methods provides a robust and reliable approach for the quantification of urapidil in biological matrices. The described protocol, based on protein precipitation followed by LC-MS/MS analysis, offers excellent sensitivity, precision, and accuracy, making it suitable for a wide range of applications in clinical and pharmaceutical research. The high recovery and linearity over a broad concentration range demonstrate the method's suitability for pharmacokinetic and bioequivalence studies.
References
- 1. What is the mechanism of Urapidil? [synapse.patsnap.com]
- 2. What is Urapidil used for? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of urapidil, α-1-adrenoreceptor antagonist, in plasma by LC-MS/MS: validation and application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Protocol for the Quantification of Urapidil in Pharmacokinetic Studies Using Urapidil-d3 as an Internal Standard
Introduction
Urapidil is an antihypertensive agent with a dual mechanism of action, acting as a selective α1-adrenoceptor antagonist and a 5-HT1A receptor agonist.[1][2] Accurate determination of urapidil concentrations in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. This document provides a detailed protocol for the quantitative analysis of urapidil in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Urapidil-d3 as the internal standard (IS). This compound is a stable isotope-labeled version of urapidil, making it an ideal internal standard for mass spectrometry-based quantification as it co-elutes with the analyte and compensates for matrix effects and variations in sample processing.
Experimental Protocols
Bioanalytical Method Using LC-MS/MS
This protocol outlines a sensitive and selective LC-MS/MS method for the determination of urapidil in plasma. The method described is a composite based on validated procedures and is intended as a guide for researchers.[3][4]
1. Sample Preparation (Liquid-Liquid Extraction)
-
Thaw frozen plasma samples at room temperature.
-
Pipette 200 µL of plasma into a clean microcentrifuge tube.
-
Add 20 µL of this compound internal standard working solution (concentration to be optimized, e.g., 100 ng/mL).
-
Vortex for 10 seconds to mix.
-
Add 1 mL of extraction solvent (e.g., ethyl acetate or a mixture of methyl tert-butyl ether and dichloromethane).
-
Vortex vigorously for 2 minutes to ensure thorough extraction.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a new clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Instrumentation and Conditions
The following table summarizes the recommended starting parameters for the LC-MS/MS analysis of urapidil. These parameters may require optimization based on the specific instrumentation used.
| Parameter | Recommended Condition |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)[5][6] |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Gradient | Start with 10% B, ramp to 90% B over 3 min, hold for 1 min, return to 10% B and equilibrate for 2 min. |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive[5][6] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Urapidil Transition | m/z 388.2 → 205.1[3] |
| This compound Transition | m/z 391.2 → 205.1 (or other appropriate product ion) |
| Collision Energy | Optimized for the specific instrument |
| Dwell Time | 100 ms |
Data Presentation
Table 1: Bioanalytical Method Validation Parameters
The following table presents typical validation parameters for a urapidil LC-MS/MS assay.
| Parameter | Typical Range/Value |
| Linearity Range | 0.1 - 500 ng/mL[3] |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL[3] |
| Intra-day Precision (%CV) | < 10%[4] |
| Inter-day Precision (%CV) | < 10%[4] |
| Accuracy (%Bias) | Within ±15% |
| Recovery | > 85%[4] |
| Matrix Effect | Minimal and compensated by IS |
Table 2: Pharmacokinetic Parameters of Urapidil
The table below summarizes key pharmacokinetic parameters of urapidil from various studies.
| Parameter | Species | Dose | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | AUC (ng·h/mL) | Reference |
| Tmax | Human | 60 mg oral | - | 4-6 | - | - | [2] |
| t1/2 | Human | - | - | - | ~3 | - | [2] |
| Cmax | Rat | 3 mg/kg oral | 616 ± 73 | 0.5 | 2.47 ± 0.4 | 1841 ± 308 | [3] |
| AUC | Rat | 3 mg/kg oral | 616 ± 73 | 0.5 | 2.47 ± 0.4 | 1841 ± 308 | [3] |
| Cmax | Human | 10 mg/h infusion | 625 ± 232 | - | - | - | [7] |
Visualizations
Urapidil Bioanalytical Workflow
The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of urapidil in plasma samples.
Caption: Bioanalytical workflow for urapidil quantification.
Urapidil Signaling Pathway
This diagram depicts the dual mechanism of action of urapidil, targeting both peripheral α1-adrenergic receptors and central 5-HT1A receptors.
Caption: Dual mechanism of action of Urapidil.
References
- 1. Clinical pharmacokinetics of urapidil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human pharmacology of urapidil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of urapidil, α-1-adrenoreceptor antagonist, in plasma by LC-MS/MS: validation and application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Pharmacodynamics and pharmacokinetics of urapidil in hypertensive patients: a crossover study comparing infusion with an infusion-capsule combination - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Preparation and Use of Urapidil-d3 Solution for Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Urapidil is a selective α1-adrenoceptor antagonist and a 5-HT1A receptor agonist used for the treatment of hypertension.[1] Quantitative analysis of Urapidil in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for this purpose.[2] The use of a stable isotope-labeled internal standard (IS), such as Urapidil-d3, is essential for accurate and precise quantification by correcting for matrix effects and variations in sample processing and instrument response. This document provides a detailed protocol for the preparation of this compound solutions and their application in the LC-MS/MS analysis of Urapidil in plasma samples.
Materials and Reagents
| Material/Reagent | Grade | Supplier |
| This compound | ≥98% isotopic purity | Commercially available (e.g., MedchemExpress) |
| Urapidil | Reference Standard | Commercially available |
| Methanol (MeOH) | LC-MS Grade | Commercially available |
| Acetonitrile (ACN) | LC-MS Grade | Commercially available |
| Water | LC-MS Grade or Type I | Commercially available |
| Formic Acid (FA) | LC-MS Grade | Commercially available |
| Trichloroacetic acid (TCA) | Reagent Grade | Commercially available |
| Human Plasma (or other | Screened, blank | Commercially available |
| Microcentrifuge tubes | 1.5 mL | Standard laboratory supplier |
| Pipettes and tips | Calibrated | Standard laboratory supplier |
| Vortex mixer | - | Standard laboratory supplier |
| Centrifuge | Capable of >10,000 x g | Standard laboratory supplier |
| HPLC vials | Amber, with inserts | Standard laboratory supplier |
Experimental Protocols
Preparation of Stock and Working Solutions
This protocol describes the preparation of this compound internal standard stock and working solutions. A similar procedure should be followed for the preparation of Urapidil calibration standards.
2.1.1. This compound Stock Solution (e.g., 150 µg/mL)
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in a 50:50 (v/v) mixture of methanol and water to achieve the desired concentration (e.g., 150 µg/mL).[3]
-
Vortex thoroughly to ensure complete dissolution.
-
Transfer the solution to an amber vial for storage.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1]
2.1.2. This compound Working Solution (e.g., 50 ng/mL)
-
Prepare the working solution by diluting the stock solution with a 50:50 (v/v) methanol and water mixture.[3]
-
The final concentration of the working solution will depend on the expected concentration range of the analyte in the samples. A common approach is to have a final concentration of the internal standard in the prepared sample that is in the mid-range of the calibration curve.
-
Vortex the working solution thoroughly.
-
Store the working solution at 2-8°C when not in use and bring to room temperature before use.
Caption: Workflow for this compound Stock and Working Solution Preparation.
Plasma Sample Preparation (Protein Precipitation)
Protein precipitation is a rapid and effective method for extracting Urapidil from plasma samples.[2][4]
-
Label microcentrifuge tubes for each sample, calibrator, and quality control.
-
Pipette 100 µL of plasma into the appropriate tube.
-
Add 50 µL of the this compound working solution to each tube (except for blank samples, to which 50 µL of 50:50 MeOH:Water is added).[3]
-
Vortex each tube for 30 seconds.
-
Add 200 µL of a precipitating agent (e.g., 10% trichloroacetic acid or acetonitrile) to each tube.[2][5]
-
Vortex vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean HPLC vial.
-
The sample is now ready for injection into the LC-MS/MS system.
Caption: Plasma sample preparation via protein precipitation.
LC-MS/MS Method Parameters
The following tables provide typical starting parameters for the LC-MS/MS analysis of Urapidil. These may require optimization for specific instrumentation.
Liquid Chromatography Parameters
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., Zorbax SB-C18, 2.1mm x 50 mm, 3.5 µm)[2][5] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[6] |
| Flow Rate | 0.3 - 0.6 mL/min[6] |
| Gradient | Isocratic or gradient elution can be used. A typical starting point is 10:90 (A:B).[6] |
| Injection Volume | 5 - 10 µL |
| Column Temp. | 30 - 40 °C |
Mass Spectrometry Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive[2][7] |
| Scan Type | Multiple Reaction Monitoring (MRM)[8] |
| Capillary Voltage | 3500 V[4] |
| Gas Temperature | 350 °C[4] |
| Gas Flow | 6 L/min[4] |
| Nebulizer Pressure | 20 psi[4] |
MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Urapidil | 388.0[8] or 387.9[2][5] | 205.0[8] or 204.6[2][5] | To be optimized |
| This compound | 391.0 (approx.) | 205.0 or other | To be optimized |
Note: The exact m/z for this compound and optimal collision energies should be determined by direct infusion of the standard solution.
Data Analysis and Validation
-
Calibration Curve: A calibration curve should be prepared by spiking blank plasma with known concentrations of Urapidil.[3] The curve should cover the expected concentration range of the unknown samples. A linear range of 5–1000 ng/mL has been previously validated.[2][5]
-
Quantification: The concentration of Urapidil in the samples is determined by calculating the peak area ratio of the analyte to the internal standard (this compound) and interpolating from the calibration curve.
-
Method Validation: The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for accuracy, precision, selectivity, sensitivity (LLOQ), matrix effect, and stability.[8] Acceptable precision is typically <15% RSD, and accuracy should be within 85-115% (80-120% at the LLOQ).[8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Liquid chromatography-tandem mass spectrometry method for simultaneous quantification of urapidil and aripiprazole in human plasma and its application to human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Quantification of urapidil, α-1-adrenoreceptor antagonist, in plasma by LC-MS/MS: validation and application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Urapidil-d3 for Therapeutic Drug Monitoring
Introduction
Urapidil is a sympatholytic antihypertensive agent used for the treatment of hypertension and hypertensive crises.[1][2] Its therapeutic effect is achieved through a dual mechanism of action: antagonism of peripheral α1-adrenoceptors and agonism of central 5-HT1A receptors.[3][4][5] This dual action leads to a reduction in peripheral vascular resistance and a decrease in sympathetic outflow, ultimately lowering blood pressure without causing reflex tachycardia.[4][6] Therapeutic drug monitoring (TDM) of urapidil is crucial for optimizing dosage, ensuring efficacy, and minimizing adverse effects, particularly in specific patient populations or during the management of hypertensive emergencies. Urapidil-d3 is a stable isotope-labeled internal standard designed for the accurate quantification of urapidil in biological matrices by mass spectrometry.[7]
Application of this compound in Therapeutic Drug Monitoring
This compound serves as an ideal internal standard for the quantitative analysis of urapidil in biological samples, primarily plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][8] The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it closely mimics the analyte's behavior during sample preparation and ionization, correcting for matrix effects and variations in instrument response.[9][10] This ensures high accuracy and precision in the measurement of urapidil concentrations.
Quantitative Data from LC-MS/MS Methods
Several validated LC-MS/MS methods have been reported for the quantification of urapidil in plasma, utilizing a deuterated internal standard. The following table summarizes the key quantitative parameters from these studies.
| Parameter | Method 1[11] | Method 2[8] | Method 3[12] |
| Internal Standard | Not Specified | Urapidil D4 | Doxapram Hydrochloride |
| Linear Range | 0.1–500 ng/mL | 5–500 ng/mL | 5–1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 5 ng/mL | 5 ng/mL |
| Precision (%RSD) | <7% | <10% (Intra- and Inter-day) | <12% (Intra- and Inter-day) |
| Accuracy | 100 ± 8% | Within 10% | Not Specified |
| Recovery | Not Specified | >90% | 93.5%–96.4% |
| Sample Volume | Not Specified | 0.1 mL | Not Specified |
| Sample Preparation | Liquid-Liquid Extraction | Solid-Phase Extraction | Protein Precipitation |
Experimental Protocols
Protocol 1: Quantification of Urapidil in Human Plasma using UPLC-MS/MS with Solid-Phase Extraction
This protocol is adapted from a validated method for the quantification of urapidil in human plasma, utilizing a deuterated internal standard.[8]
1. Sample Preparation (Solid-Phase Extraction)
-
To 0.1 mL of human plasma, add the this compound internal standard.
-
Load the sample onto a Strata X 33µ polymeric reversed-phase (30 mg/mL) solid-phase extraction cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analyte and internal standard.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.
2. UPLC Conditions
-
Column: A suitable reversed-phase UPLC column.
-
Mobile Phase: A simple gradient of aqueous and organic solvents (e.g., acetonitrile and water with a modifier like formic acid).
-
Flow Rate: Optimized for the UPLC column.
-
Injection Volume: Typically 5-10 µL.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C).
3. MS/MS Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Urapidil: m/z 388 → 205[11]
-
This compound: The specific transition for this compound should be determined by direct infusion.
-
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
Protocol 2: Quantification of Urapidil in Rat Plasma using LC-MS/MS with Liquid-Liquid Extraction
This protocol is based on a method developed for pharmacokinetic studies in rats.[11]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To a volume of rat plasma, add the this compound internal standard.
-
Add an appropriate organic extraction solvent (e.g., ethyl acetate).
-
Vortex mix thoroughly to ensure efficient extraction.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
2. LC Conditions
-
Column: Reversed-phase column.
-
Mobile Phase: Isocratic mobile phase.
-
Flow Rate: A typical analytical flow rate (e.g., 0.5-1.0 mL/min).
-
Injection Volume: 10 µL.
3. MS/MS Conditions
-
Ionization Mode: Positive Ion Electrospray.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Urapidil: [M+H]+ m/z 388 → 205[11]
-
This compound: To be determined.
-
Visualizations
Caption: Urapidil's dual mechanism of action.
Caption: Experimental workflow for Urapidil TDM.
References
- 1. researchgate.net [researchgate.net]
- 2. Overview of clinical trials with urapidil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Urapidil? [synapse.patsnap.com]
- 4. Urapidil - Wikipedia [en.wikipedia.org]
- 5. What is Urapidil used for? [synapse.patsnap.com]
- 6. mims.com [mims.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. ars.usda.gov [ars.usda.gov]
- 10. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 11. Quantification of urapidil, α-1-adrenoreceptor antagonist, in plasma by LC-MS/MS: validation and application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
GC-MS method development with Urapidil-d3 internal standard
An Application Note and Protocol for the Quantitative Analysis of Urapidil in Human Plasma by Gas Chromatography-Mass Spectrometry (GC-MS) using Urapidil-d3 as an Internal Standard.
Introduction
Urapidil is a peripherally acting α1-adrenoceptor antagonist and a centrally acting 5-HT1A receptor agonist used for the treatment of hypertension.[1][2] Accurate and reliable quantification of Urapidil in biological matrices is essential for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common technique for Urapidil analysis[3][4], Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust and often more accessible alternative.
This application note details a proposed method for the quantification of Urapidil in human plasma using GC-MS. Due to the low volatility of Urapidil, a derivatization step is required to convert it into a more thermally stable and volatile compound suitable for GC analysis.[5][6] The method employs this compound, a stable isotope-labeled analogue, as the internal standard (IS) to ensure high accuracy and precision by correcting for variations during sample preparation and analysis.[1][7][8]
Materials and Methods
Reagents and Chemicals
-
Urapidil reference standard (≥98% purity)
-
This compound internal standard (IS)
-
Methanol (HPLC grade)
-
Ethyl Acetate (ACS grade)
-
Ammonium Hydroxide (concentrated)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Ultrapure Water
-
Drug-free human plasma
Equipment
-
GC-MS System (e.g., Agilent 7890B GC coupled with a 5977A MSD)
-
GC Column: HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)
-
Centrifuge
-
Nitrogen evaporator
-
Vortex mixer
-
Heating block/incubator
Experimental Protocols
Preparation of Standard and QC Solutions
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve Urapidil and this compound in methanol to obtain primary stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of Urapidil working solutions by serially diluting the primary stock with a 50:50 methanol/water mixture to create calibration standards.
-
Internal Standard (IS) Spiking Solution (500 ng/mL): Dilute the this compound stock solution with a 50:50 methanol/water mixture.
-
Calibration Curve and Quality Control (QC) Samples: Spike appropriate amounts of the Urapidil working solutions into blank human plasma to prepare calibration standards ranging from 5 to 1000 ng/mL. Prepare QC samples at low, medium, and high concentrations (e.g., 15, 150, and 750 ng/mL) in the same manner.
Sample Preparation Protocol (Liquid-Liquid Extraction & Derivatization)
-
Aliquoting: To 200 µL of plasma sample (blank, standard, QC, or unknown), add 20 µL of the 500 ng/mL this compound IS spiking solution. Vortex briefly.
-
Alkalinization: Add 50 µL of concentrated ammonium hydroxide to each tube and vortex for 10 seconds to basify the sample.
-
Extraction: Add 1 mL of ethyl acetate, vortex vigorously for 2 minutes, and then centrifuge at 4000 rpm for 10 minutes.
-
Evaporation: Carefully transfer the upper organic layer to a clean glass tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization: To the dried residue, add 50 µL of BSTFA + 1% TMCS. Cap the tube tightly and heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivatives.[6]
-
Injection: After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS system.
GC-MS Instrumental Conditions
-
Inlet: Splitless mode, 280°C
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 180°C, hold for 1 minute.
-
Ramp: 20°C/min to 300°C.
-
Hold: Hold at 300°C for 5 minutes.
-
-
MS Transfer Line: 290°C
-
Ion Source: Electron Ionization (EI) at 70 eV, 230°C
-
MS Mode: Selected Ion Monitoring (SIM)
-
Urapidil-TMS derivative: Monitor characteristic ions (e.g., m/z derived from the TMS-derivatized molecule).
-
This compound-TMS derivative: Monitor the corresponding ions for the deuterated internal standard. (Note: The exact m/z values must be determined experimentally by infusing a derivatized standard into the mass spectrometer.)
-
Results and Discussion
This section would typically present chromatograms showing the separation of derivatized Urapidil from matrix components and validation data demonstrating the method's performance. The table below summarizes the expected quantitative performance of the method, based on typical values achieved in validated LC-MS/MS assays for Urapidil.[3][4][9]
Table 1: Representative Method Validation Parameters
| Parameter | Result |
| Linearity Range | 5 – 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 1.5 ng/mL |
| Limit of Quantification (LOQ) | 5.0 ng/mL |
| Intra-Day Precision (%RSD) | < 10% |
| Inter-Day Precision (%RSD) | < 12% |
| Accuracy (% Recovery) | 90% – 110% |
| Extraction Recovery | > 85% |
Method Development and Workflow Visualization
The development of this GC-MS method follows a logical progression, starting from the physicochemical properties of Urapidil and leading to an optimized analytical protocol. The following diagram illustrates this decision-making process.
The resulting experimental protocol, from sample receipt to final data analysis, is outlined in the workflow diagram below.
Conclusion
The proposed GC-MS method provides a viable and robust strategy for the quantitative determination of Urapidil in human plasma. The protocol, which incorporates liquid-liquid extraction for sample cleanup and silylation to enhance analyte volatility, is designed for high sensitivity and specificity. The use of a stable isotope-labeled internal standard, this compound, ensures the accuracy and reliability of the results. This method is suitable for researchers and drug development professionals requiring a precise analytical technique for pharmacokinetic and clinical studies of Urapidil.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Overview of clinical trials with urapidil. | Sigma-Aldrich [sigmaaldrich.com]
- 3. Quantification of urapidil, α-1-adrenoreceptor antagonist, in plasma by LC-MS/MS: validation and application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liquid chromatography-tandem mass spectrometry method for simultaneous quantification of urapidil and aripiprazole in human plasma and its application to human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 6. m.youtube.com [m.youtube.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Urapidil Analysis in Urine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of urapidil in human urine for quantitative analysis. The included methodologies cover Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation, offering a comparative overview to aid in method selection and development.
Introduction
Urapidil is a sympatholytic antihypertensive drug that acts as both an α1-adrenoceptor antagonist and a 5-HT1A receptor agonist. Accurate and reliable quantification of urapidil in urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. Effective sample preparation is a critical step to remove endogenous interferences from the complex urine matrix, thereby ensuring the sensitivity, accuracy, and precision of the analytical method, which is typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
This guide presents detailed protocols for the most common sample preparation techniques, along with a summary of their performance characteristics to assist researchers in selecting the most suitable method for their specific analytical needs.
Mechanism of Action: Urapidil Signaling Pathway
Urapidil exerts its antihypertensive effects through a dual mechanism of action. It acts as a peripheral α1-adrenoceptor antagonist, leading to vasodilation, and as a central 5-HT1A receptor agonist, which reduces sympathetic outflow.
Caption: Urapidil's dual mechanism of action.
Quantitative Data Summary
The following table summarizes the performance of different sample preparation techniques for urapidil analysis. It is important to note that the data has been compiled from various sources and may not represent a direct head-to-head comparison under identical conditions.
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) |
| Extraction Recovery (%) | >90%[1] | 69.94-75.62% (in plasma)[2] | Not specifically reported for urapidil; generally lower for small molecules |
| Matrix Effect (%) | Minimal; analyte-dependent | Can be significant; requires optimization | Significant ion suppression is common |
| Limit of Quantification (LOQ) | 5 ng/mL (in plasma)[3] | 2.0 ng/mL (in plasma)[2] | 5 ng/mL (in plasma)[3] |
| Sample Volume | 0.1 - 2 mL | 1 - 2 mL[4] | 0.1 - 0.5 mL |
| Processing Time | Moderate | Long | Short |
| Cost per Sample | High | Low | Low |
| Automation Potential | High | Moderate | High |
Experimental Protocols
Solid-Phase Extraction (SPE)
SPE is a highly selective and efficient method for sample clean-up and concentration. A polymeric reversed-phase sorbent is recommended for the extraction of urapidil from urine.
Caption: Solid-Phase Extraction (SPE) workflow.
Protocol:
-
Sample Pre-treatment: To 1 mL of urine sample, add the internal standard (IS). Vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Strata-X, 30 mg/1 mL) by passing 1 mL of methanol followed by 1 mL of water.[1]
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 5% methanol in water to remove polar interferences.[1]
-
Elution: Elute urapidil and the IS from the cartridge with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase used for LC-MS/MS analysis. Vortex to ensure complete dissolution.
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Liquid-Liquid Extraction (LLE)
LLE is a classic and cost-effective sample preparation technique that separates analytes based on their differential solubility in two immiscible liquid phases.
Caption: Liquid-Liquid Extraction (LLE) workflow.
Protocol:
-
Sample Pre-treatment: To 1 mL of urine sample in a glass tube, add the internal standard (IS). Alkalinize the sample by adding a small volume of a suitable base (e.g., 1M NaOH) to reach a pH > 9.
-
Extraction: Add 5 mL of ethyl acetate to the tube.[4] Cap and vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge the sample at 4000 rpm for 10 minutes to achieve complete separation of the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube, avoiding the aqueous layer.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the LC-MS/MS mobile phase.
-
Analysis: Inject a portion of the reconstituted sample into the analytical system.
Protein Precipitation (PPT)
Protein precipitation is a rapid and simple method for removing proteins from biological samples. It is particularly useful for high-throughput analysis.
Caption: Protein Precipitation (PPT) workflow.
Protocol:
-
Sample Pre-treatment: In a microcentrifuge tube, add the internal standard (IS) to 200 µL of urine sample.
-
Precipitation: Add 600 µL of ice-cold acetonitrile (a 1:3 ratio of sample to solvent) to the urine sample.[5] Vortex for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the mixture at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Analysis: The supernatant can be directly injected into the LC-MS/MS system. Alternatively, for increased sensitivity, the supernatant can be evaporated to dryness and reconstituted in a smaller volume of mobile phase.
Conclusion
The choice of sample preparation technique for urapidil analysis in urine depends on the specific requirements of the study.
-
Solid-Phase Extraction offers the highest selectivity and recovery, making it ideal for methods requiring low detection limits and high accuracy.
-
Liquid-Liquid Extraction is a cost-effective alternative, though it may be more time-consuming and have slightly lower recovery rates.
-
Protein Precipitation is the fastest and simplest method, well-suited for high-throughput screening, but it may be more susceptible to matrix effects.
It is recommended to validate the chosen method according to regulatory guidelines to ensure its performance characteristics are suitable for the intended application.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Determination of urapidil and its metabolites in human serum and urine: comparison of liquid—liquid and fully automated liquid—solid extraction | CoLab [colab.ws]
- 5. agilent.com [agilent.com]
Application Notes and Protocols for the Use of Urapidil-d3 in Preclinical Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urapidil is a sympatholytic antihypertensive agent with a dual mechanism of action, acting as both a selective α1-adrenoceptor antagonist and a 5-HT1A receptor agonist.[1] This unique pharmacological profile results in a reduction of peripheral resistance and a decrease in blood pressure, without the reflex tachycardia often associated with other vasodilators.[2][3] Urapidil-d3, a deuterated isotopologue of Urapidil, serves as an invaluable tool in preclinical animal research. Its primary application is as an internal standard for the accurate quantification of Urapidil in biological matrices during pharmacokinetic (PK) and pharmacodynamic (PD) studies. The stable isotope label of this compound ensures that its chemical and physical properties are nearly identical to Urapidil, allowing it to co-elute during chromatographic separation and be distinguished by its mass in mass spectrometry, thus enabling precise and accurate quantification of the parent drug.
These application notes provide a comprehensive overview of the use of this compound in preclinical animal models, with a focus on pharmacokinetic and pharmacodynamic assessments of Urapidil. Detailed protocols for drug administration, blood sample analysis, and hemodynamic monitoring in rats are provided to guide researchers in their study design.
Data Presentation
Pharmacokinetic Profile of Urapidil in Rats
The following table summarizes the key pharmacokinetic parameters of Urapidil following a single oral administration of 3 mg/kg to Sprague-Dawley rats. This compound would be utilized as an internal standard in the LC-MS/MS method to obtain this data.
| Parameter | Symbol | Value (Mean ± SD) | Unit |
| Maximum Plasma Concentration | Cmax | 616 ± 73 | ng/mL |
| Time to Maximum Concentration | Tmax | 0.5 | h |
| Area Under the Curve (0-24h) | AUC(0-24) | 1841 ± 308 | ng·h/mL |
| Elimination Half-life | t1/2 | 2.47 ± 0.4 | h |
| Clearance | Cl | 1660 ± 276 | mL/h/kg |
| Data from a study involving oral administration of Urapidil to rats, where a similar analytical methodology would be employed.[4] |
Pharmacodynamic Effect of Urapidil on Blood Pressure in Rats
This table presents the acute hemodynamic effects of a single intravenous (IV) dose of Urapidil (1 mg/kg) on mean arterial pressure (MAP) in both spontaneously hypertensive rats (SHR) and normotensive Wistar-Kyoto (WKY) rats.
| Animal Model | Treatment | Baseline MAP (mmHg ± SEM) | Post-treatment MAP (mmHg ± SEM) | Change in MAP (mmHg) |
| Spontaneously Hypertensive Rats (SHR) | Urapidil (1 mg/kg IV) | 154 ± 4 | 113 ± 6 | -41 |
| Normotensive Wistar-Kyoto Rats (WKY) | Urapidil (1 mg/kg IV) | 111 ± 4 | 82 ± 4 | -29 |
| Maximal decrease in mean arterial pressure was observed within the first minute after injection.[4] |
Signaling Pathways and Experimental Workflows
Urapidil's Dual Mechanism of Action
Caption: Dual mechanism of action of Urapidil.
Experimental Workflow for PK/PD Studies of Urapidil in Rats
Caption: Workflow for preclinical PK/PD studies of Urapidil.
Experimental Protocols
Protocol 1: Quantification of Urapidil in Rat Plasma using LC-MS/MS with this compound as an Internal Standard
Objective: To accurately quantify the concentration of Urapidil in rat plasma samples.
Materials:
-
Rat plasma samples
-
Urapidil analytical standard
-
This compound (internal standard, IS)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
HPLC system coupled with a tandem mass spectrometer (MS/MS)
-
Reversed-phase C18 column
Procedure:
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of Urapidil and this compound in a suitable solvent (e.g., methanol or ACN) at a concentration of 1 mg/mL.
-
Prepare working standard solutions of Urapidil by serial dilution of the stock solution to create calibration standards ranging from 0.1 to 500 ng/mL.
-
Prepare QC samples at low, medium, and high concentrations.
-
Prepare a working solution of this compound (e.g., 100 ng/mL).
-
-
Sample Preparation (Protein Precipitation):
-
Aliquot 50 µL of plasma sample, calibration standard, or QC into a microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution to each tube and vortex briefly.
-
Add 150 µL of ACN to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Column: Reversed-phase C18 (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to ensure separation of Urapidil from matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Urapidil: m/z 388 → 205[4]
-
This compound: m/z 391 → 205 (hypothetical, assuming d3 on a non-fragmenting part)
-
-
Optimize collision energy and other MS parameters for maximum signal intensity.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Urapidil to this compound against the nominal concentration of the calibration standards.
-
Use a linear regression model to fit the calibration curve.
-
Determine the concentration of Urapidil in the plasma samples and QCs from the calibration curve.
-
Protocol 2: Intravenous Administration and Blood Pressure Monitoring of Urapidil in Conscious, Freely Moving Rats
Objective: To assess the pharmacodynamic effect of intravenously administered Urapidil on blood pressure in conscious rats.
Materials:
-
Spontaneously Hypertensive Rats (SHR) or normotensive Wistar-Kyoto (WKY) rats
-
Urapidil solution for injection
-
Sterile saline (0.9% NaCl)
-
Anesthetics (e.g., isoflurane)
-
Surgical instruments for catheterization
-
Vascular catheters (e.g., for carotid artery and jugular vein)
-
Blood pressure transducer and data acquisition system or telemetry system
-
Infusion pump
-
Animal warming pad
Procedure:
-
Surgical Preparation (Catheter Implantation):
-
Anesthetize the rat using a suitable anesthetic agent.
-
Surgically implant a catheter into the carotid artery for direct blood pressure measurement.
-
Implant a second catheter into the jugular vein for intravenous drug administration.
-
Exteriorize the catheters at the back of the neck.
-
Allow the animal to recover from surgery for at least 48 hours. Ensure the animal has regained its pre-surgical weight and normal behavior.
-
-
Experimental Setup:
-
Place the rat in a metabolic cage that allows for free movement.
-
Connect the arterial catheter to a pressure transducer linked to a data acquisition system.
-
Connect the venous catheter to an infusion pump via a swivel system that allows the rat to move freely.
-
Allow the animal to acclimate to the setup for at least 30 minutes.
-
-
Baseline Measurement:
-
Record baseline mean arterial pressure (MAP), systolic blood pressure, diastolic blood pressure, and heart rate for a stable period (e.g., 30 minutes).
-
-
Urapidil Administration:
-
Prepare the Urapidil solution for infusion at the desired concentration in sterile saline.
-
Administer Urapidil as a bolus injection or a continuous infusion via the jugular vein catheter using the infusion pump. For example, a 1 mg/kg bolus can be administered.[4]
-
-
Post-Dose Monitoring:
-
Continuously monitor and record blood pressure and heart rate for a predetermined period (e.g., 2-4 hours) after drug administration.
-
-
Data Analysis:
-
Calculate the change in blood pressure and heart rate from the baseline values at different time points after Urapidil administration.
-
Plot the hemodynamic parameters over time to visualize the drug's effect.
-
Disclaimer: These protocols are intended as a guide and may require optimization based on specific experimental conditions and institutional guidelines (IACUC). Researchers should ensure all animal procedures are conducted ethically and in accordance with all applicable regulations.
References
- 1. Urapidil, a multiple-action alpha-blocking drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological activities of the antihypertensive drug urapidil in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Haemodynamic effects of the multiple action antihypertensive drug urapidil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Immediate hemodynamic changes produced by urapidil in normotensive and spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Precision Quantification of Urapidil in Human Plasma using Isotope Dilution Mass Spectrometry with Urapidil-d3
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantification of Urapidil in human plasma using Isotope Dilution Mass Spectrometry (IDMS). The use of a stable isotope-labeled internal standard, Urapidil-d3, ensures high accuracy and precision by correcting for matrix effects and variations in sample processing. The described Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol is tailored for researchers, scientists, and drug development professionals engaged in pharmacokinetic and toxicokinetic studies of Urapidil.
Introduction
Urapidil is an antihypertensive medication with a dual mechanism of action, functioning as both a selective α1-adrenoceptor antagonist and a 5-HT1A receptor agonist.[1][2] This dual action leads to vasodilation and a reduction in blood pressure, often without the reflex tachycardia associated with other vasodilators.[1] Accurate quantification of Urapidil in biological matrices is crucial for pharmacokinetic profiling, dose-response studies, and overall drug development.
Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for quantitative analysis due to its high specificity and accuracy.[3] By introducing a known concentration of a stable isotope-labeled analog of the analyte (in this case, this compound) at the beginning of the sample preparation process, variabilities in extraction, ionization, and detection can be effectively normalized.[3][4][5] This application note provides a detailed protocol for the quantification of Urapidil in human plasma using LC-MS/MS with this compound as the internal standard.
Urapidil's Dual Mechanism of Action
Urapidil exerts its antihypertensive effects through two primary signaling pathways:
-
Peripheral α1-Adrenoceptor Antagonism: Urapidil blocks α1-adrenergic receptors on vascular smooth muscle cells.[2][6] This inhibits the vasoconstrictive effects of catecholamines like norepinephrine, leading to vasodilation and a decrease in peripheral resistance.[1]
-
Central 5-HT1A Receptor Agonism: Urapidil acts as an agonist at serotonin 5-HT1A receptors in the brainstem.[1][7] Activation of these receptors reduces sympathetic outflow from the central nervous system, further contributing to the reduction in blood pressure.[8]
Caption: Urapidil's dual-action signaling pathway.
Experimental Protocols
This section provides a detailed methodology for the quantification of Urapidil in human plasma.
Materials and Reagents
-
Urapidil analytical standard
-
This compound internal standard
-
Human plasma (with K2EDTA as anticoagulant)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Ethyl acetate (HPLC grade)
-
Microcentrifuge tubes
-
Autosampler vials
Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical balance
-
Calibrated pipettes
-
Vortex mixer
-
Centrifuge
Sample Preparation: Liquid-Liquid Extraction
-
Thaw human plasma samples at room temperature.
-
Spike 100 µL of plasma with 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).
-
Add 50 µL of a suitable buffer (e.g., 0.1 M sodium carbonate) to alkalinize the sample.
-
Add 600 µL of ethyl acetate.
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the upper organic layer (ethyl acetate) to a clean microcentrifuge tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Experimental Workflow Diagram
Caption: Workflow for Urapidil quantification.
LC-MS/MS Conditions
The following tables summarize the recommended starting conditions for the LC-MS/MS analysis. These may require optimization based on the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Condition |
| Column | C18 reverse-phase (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Isocratic or gradient elution may be used. A typical starting gradient could be: 0-0.5 min (10% B), 0.5-3.0 min (10-90% B), 3.0-4.0 min (90% B), 4.0-4.1 min (90-10% B), 4.1-5.0 min (10% B). |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Medium |
| MRM Transitions | See Table 3 |
Table 3: MRM Transitions for Urapidil and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Urapidil | 388.2 | 205.1 | 150 | 35 |
| This compound | 391.2 | 205.1 | 150 | 35 |
Note: The exact m/z values and collision energies may vary slightly depending on the instrument and should be optimized.
Data Presentation and Analysis
Calibration Curve and Quality Controls
A calibration curve should be prepared by spiking known concentrations of Urapidil into blank plasma, covering the expected concentration range of the study samples. A typical linear range for Urapidil in plasma is 2.0 to 2500 ng/mL.[9] Quality control (QC) samples at low, medium, and high concentrations should be prepared and analyzed with each batch of samples to ensure the accuracy and precision of the assay.
Table 4: Example Calibration Curve and QC Performance
| Level | Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ | 2.0 | 1.95 | 97.5 | < 15 |
| QC Low | 6.0 | 5.89 | 98.2 | < 10 |
| QC Medium | 200 | 195.6 | 97.8 | < 8 |
| QC High | 2000 | 2034 | 101.7 | < 5 |
| ULOQ | 2500 | 2485 | 99.4 | < 15 |
LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification. Data is illustrative.
Method Validation
The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:
-
Selectivity and Specificity: Absence of interfering peaks at the retention times of Urapidil and this compound in blank plasma.
-
Linearity: Correlation coefficient (r²) of the calibration curve should be >0.99.
-
Accuracy and Precision: Intra- and inter-day accuracy should be within 85-115% (80-120% for LLOQ), and precision (%CV) should not exceed 15% (20% for LLOQ).
-
Matrix Effect: Assessment of ion suppression or enhancement caused by the plasma matrix.
-
Recovery: The efficiency of the extraction process.
-
Stability: Stability of Urapidil in plasma under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage).
Conclusion
This application note provides a comprehensive protocol for the sensitive and accurate quantification of Urapidil in human plasma using Isotope Dilution Mass Spectrometry with this compound as the internal standard. The detailed experimental procedures and LC-MS/MS parameters offer a solid foundation for researchers in pharmacology and drug development to implement this method for pharmacokinetic and other related studies. The inherent accuracy of the IDMS approach ensures high-quality data for critical decision-making in the drug development process.
References
- 1. What is the mechanism of Urapidil? [synapse.patsnap.com]
- 2. What is Urapidil used for? [synapse.patsnap.com]
- 3. Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. An In-depth Analysis of urapidil's R&D Progress and Mechanism of Action on Drug Target [synapse.patsnap.com]
- 7. The mechanism of the sympathoinhibitory action of urapidil: role of 5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-HT1A receptor - Wikipedia [en.wikipedia.org]
- 9. Liquid chromatography-tandem mass spectrometry method for simultaneous quantification of urapidil and aripiprazole in human plasma and its application to human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Urapidil in Brain Tissue using Urapidil-d3
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the quantitative analysis of Urapidil in brain tissue utilizing Urapidil-d3 as an internal standard (IS). The described methodology employs a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach. Detailed protocols for brain tissue homogenization, solid-phase extraction (SPE), and LC-MS/MS analysis are provided. Furthermore, expected validation parameters and a summary of Urapidil's relevant signaling pathways in the central nervous system are included to offer a complete resource for researchers in neuropharmacology and drug development.
Introduction
Urapidil is an antihypertensive drug that exerts its effects through a dual mechanism of action, involving both peripheral α1-adrenoceptor antagonism and a central effect on serotonin 5-HT1A receptors.[1][2] Its ability to cross the blood-brain barrier and interact with central receptors necessitates reliable methods for its quantification in brain tissue to understand its pharmacokinetic/pharmacodynamic (PK/PD) relationship in the central nervous system (CNS).[3][4] The use of a stable isotope-labeled internal standard, such as this compound, is crucial for accurate quantification by LC-MS/MS as it effectively compensates for variability during sample preparation and analysis.[5]
This application note outlines a robust method for the extraction and quantification of Urapidil in brain tissue, providing researchers with the necessary protocols to conduct preclinical studies on the CNS disposition of this drug.
Experimental Protocols
Materials and Reagents
-
Urapidil analytical standard
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB or equivalent)
-
Rat or mouse brain tissue
Stock and Working Solutions Preparation
-
Urapidil Stock Solution (1 mg/mL): Accurately weigh and dissolve Urapidil in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Urapidil Working Solutions: Prepare a series of working solutions by serially diluting the Urapidil stock solution with 50:50 (v/v) methanol:water to create calibration standards.
-
This compound Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water.
Brain Tissue Homogenization
-
Accurately weigh the frozen brain tissue sample.
-
Add ice-cold PBS (pH 7.4) at a ratio of 1:3 (w/v) (e.g., 100 mg of tissue in 300 µL of PBS).
-
Homogenize the tissue on ice using a bead beater or ultrasonic homogenizer until a uniform consistency is achieved.
-
Centrifuge the homogenate at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant for further processing.
Sample Preparation and Solid-Phase Extraction (SPE)
-
To 100 µL of brain homogenate supernatant, add 20 µL of the this compound working solution (100 ng/mL) and vortex briefly.
-
Condition the SPE cartridge: Pass 1 mL of methanol followed by 1 mL of deionized water through the cartridge.
-
Load the sample: Load the spiked brain homogenate supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge: Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes: Elute Urapidil and this compound from the cartridge with 1 mL of methanol into a clean collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography (LC)
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute. |
Mass Spectrometry (MS)
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Multiple Reaction Monitoring (MRM) Transitions | Urapidil: m/z 388.2 → 205.1this compound: m/z 391.2 → 205.1 |
| Dwell Time | 100 ms |
| Collision Energy | Optimized for the specific instrument |
| Ion Source Temperature | 500°C |
Data Presentation: Expected Method Performance
The following tables summarize the expected quantitative performance of this method for the analysis of Urapidil in brain tissue, based on typical performance for similar bioanalytical assays. Actual performance may vary and should be established during in-house validation.
Table 1: Calibration Curve and Linearity
| Analyte | Linear Range (ng/g) | Correlation Coefficient (r²) |
| Urapidil | 1 - 1000 | ≥ 0.99 |
Table 2: Precision and Accuracy
| Quality Control Sample | Concentration (ng/g) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | < 20 | 80 - 120 | < 20 | 80 - 120 |
| Low QC | 3 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Mid QC | 100 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| High QC | 800 | < 15 | 85 - 115 | < 15 | 85 - 115 |
Table 3: Recovery and Matrix Effect
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| Urapidil | > 85 | 85 - 115 |
| This compound | > 85 | 85 - 115 |
Visualization of Workflow and Signaling Pathway
Caption: Experimental workflow for Urapidil quantification in brain tissue.
Caption: Simplified signaling pathway of Urapidil in the central nervous system.
References
- 1. Experimental studies on the neurocardiovascular effects of urapidil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Urapidil permeates the intact blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of urapidil on rat brain catecholamine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor Signal Intensity of Urapidil-d3 in LC-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of poor signal intensity when analyzing Urapidil-d3 using Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the typical LC-MS parameters for Urapidil and its deuterated internal standard, this compound?
A1: Successful analysis of Urapidil and its deuterated internal standard typically involves reverse-phase liquid chromatography coupled with a tandem mass spectrometer (MS/MS) using an electrospray ionization (ESI) source in positive ion mode.[1][2][3] The table below summarizes common starting parameters from validated methods.
Table 1: Typical LC-MS/MS Parameters for Urapidil Analysis
| Parameter | Typical Setting |
| LC Column | C18 (e.g., Zorbax SB-C18, Phenomenex C18) |
| Mobile Phase | Acetonitrile and water with additives like formic acid or ammonium formate.[2][3] |
| Elution | Isocratic or gradient elution.[1][2] |
| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode.[2][4] |
| MS/MS Transition | Urapidil: m/z 388 -> 205[1]; Urapidil-d4: Not specified in the search results but would be a slightly higher m/z precursor ion. |
Q2: I am observing a weak or no signal for this compound. What are the initial troubleshooting steps?
A2: A complete loss of signal often points to a singular critical issue. A systematic approach from the sample to the detector is recommended. The following flowchart outlines a logical troubleshooting workflow.
Caption: Initial troubleshooting workflow for poor this compound signal.
Q3: Could the issue be related to the deuterated internal standard itself?
A3: Yes, while stable isotopically labeled standards are generally ideal, they can present unique challenges.[5][6] Potential issues include:
-
Hydrogen-Deuterium Exchange: Although less common with aryl deuterium, it can occur under certain pH and temperature conditions, leading to a mass shift and signal loss at the expected m/z.
-
Chromatographic Shift: Deuteration can sometimes lead to slight changes in retention time compared to the non-labeled analyte.[6] If the this compound peak is not eluting where expected, it may be missed by the MS acquisition window.
-
Impurities: The deuterated standard may contain impurities that interfere with its signal or the signal of the analyte.
Q4: How can I investigate and mitigate matrix effects?
A4: Matrix effects, where co-eluting substances from the sample matrix suppress or enhance the ionization of the analyte, are a common cause of poor signal intensity.[7][8]
-
Experimental Protocol: Post-Extraction Spike Analysis
-
Extract a blank matrix sample (e.g., plasma, urine) using your established protocol.
-
Spike the extracted blank matrix with a known concentration of this compound.
-
Prepare a parallel standard in a clean solvent at the same concentration.
-
Analyze both samples by LC-MS.
-
Compare the peak area of this compound in the matrix to that in the clean solvent. A significant reduction in the matrix sample indicates ion suppression.
-
-
Mitigation Strategies:
-
Improve sample clean-up (e.g., use solid-phase extraction instead of protein precipitation).
-
Optimize chromatographic separation to move the this compound peak away from interfering matrix components.
-
Dilute the sample, if sensitivity allows.
-
Detailed Troubleshooting Guides
Guide 1: LC System and Mobile Phase Issues
If you suspect the problem lies within the LC system, follow these steps:
| Potential Issue | Recommended Action |
| System Leaks | Visually inspect all fittings and connections for any signs of leakage. A small leak can lead to pressure fluctuations and inconsistent flow, affecting signal stability. |
| Pump Malfunction | Check for error messages on the LC system. Manually purge the pumps to remove any air bubbles.[9] Ensure solvent lines are properly submerged in the mobile phase reservoirs. |
| Column Contamination or Degradation | A contaminated or old column can lead to poor peak shape and reduced signal.[10] Flush the column with a strong solvent. If the problem persists, replace the column. Urapidil is known to be susceptible to degradation under acidic and basic conditions.[11] |
| Incorrect Mobile Phase Composition | Ensure the mobile phase is prepared correctly, using high-purity solvents.[12] The pH of the mobile phase can significantly impact the ionization of Urapidil. For positive ESI, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is often beneficial.[3] |
Guide 2: Mass Spectrometer and Ion Source Issues
A dirty or improperly tuned ion source is a frequent culprit for poor signal intensity.
References
- 1. Quantification of urapidil, α-1-adrenoreceptor antagonist, in plasma by LC-MS/MS: validation and application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Liquid chromatography-tandem mass spectrometry method for simultaneous quantification of urapidil and aripiprazole in human plasma and its application to human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. myadlm.org [myadlm.org]
- 8. zefsci.com [zefsci.com]
- 9. biotage.com [biotage.com]
- 10. agilent.com [agilent.com]
- 11. Identification and characterization of urapidil stress degradation products by LC-Q-TOF-MS and NMR: Toxicity prediction of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
Matrix effects in Urapidil quantification and mitigation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of Urapidil.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental process.
Question: Why am I observing signal suppression or enhancement for Urapidil?
Answer:
Signal suppression or enhancement, collectively known as matrix effects, is a common issue in LC-MS/MS analysis. It occurs when co-eluting endogenous components from the biological matrix (e.g., plasma, urine) interfere with the ionization of Urapidil in the mass spectrometer's ion source.[1][2][3] This interference can lead to inaccurate and imprecise quantification.[2]
Possible Causes and Solutions:
-
Insufficient Sample Cleanup: Residual matrix components, particularly phospholipids, are a significant source of matrix effects.[2]
-
Solution: Improve your sample preparation method. Techniques like solid-phase extraction (SPE) are generally more effective at removing interfering substances than protein precipitation (PP).[2][4] A study on Urapidil quantification in human plasma successfully used a solid-phase extraction technique with a polymeric reversed-phase cartridge, achieving overall recoveries of more than 90% for both Urapidil and its internal standard.[5]
-
-
Chromatographic Co-elution: The analyte of interest (Urapidil) may be eluting from the HPLC column at the same time as matrix components.
-
Solution: Optimize your chromatographic conditions to separate Urapidil from the interfering peaks.[2] This can be achieved by adjusting the mobile phase composition, gradient profile, or by using a different type of analytical column.[1] For instance, gradient elution has been shown to provide better peak symmetry and avoid matrix effects for Urapidil compared to isocratic elution.[6]
-
-
Ionization Source: Electrospray ionization (ESI) is particularly susceptible to ion suppression.[7][8]
Question: My Urapidil peak shape is poor (e.g., broad, split, or tailing). What could be the cause?
Answer:
Poor peak shape can compromise the resolution and accuracy of your quantification.[10]
Possible Causes and Solutions:
-
Column Contamination or Degradation: Buildup of matrix components on the analytical column can lead to distorted peak shapes.[10]
-
Solution: Implement a robust column washing protocol between runs. If the problem persists, the column may need to be replaced. Using a guard column can also help protect the analytical column.
-
-
Inappropriate Injection Solvent: Injecting the sample in a solvent that is significantly stronger than the mobile phase can cause peak distortion.[11]
-
Solution: Whenever possible, dissolve your final extracted sample in a solvent that is of equal or lesser strength than the initial mobile phase conditions.
-
-
High pH of Mobile Phase: High pH can lead to the dissolution of silica-based columns, resulting in column voids and poor peak shape.[11]
-
Solution: Ensure the mobile phase pH is within the stable range for your column.
-
Question: I'm seeing high variability and poor reproducibility in my results. Could this be due to matrix effects?
Answer:
Yes, high variability in accuracy and precision is a hallmark of uncompensated matrix effects.[2] The effect can vary significantly between different biological samples (i.e., from different individuals), leading to poor reproducibility.[3]
Possible Causes and Solutions:
-
Inadequate Internal Standard (IS): The internal standard is crucial for correcting variability.
-
Solution: The most effective way to compensate for matrix effects is by using a stable isotope-labeled (SIL) internal standard of Urapidil, such as Urapidil-d4.[1][12][13] A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, thus providing reliable correction.[1] A UPLC-MS/MS method for Urapidil in human plasma utilized Urapidil-d4 as the internal standard and demonstrated good precision and accuracy.[5]
-
-
Inconsistent Sample Preparation: Variability in the sample preparation process can contribute to inconsistent results.
-
Solution: Ensure your sample preparation protocol is well-defined and consistently applied. Automation of sample preparation can also help to reduce variability.
-
Frequently Asked Questions (FAQs)
What are matrix effects?
Matrix effect is the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds in the sample matrix.[3][14] This can result in either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate quantification in LC-MS/MS bioanalysis.[3]
How can I assess for the presence of matrix effects in my Urapidil assay?
The presence of matrix effects should be evaluated during method development and validation as recommended by regulatory bodies like the FDA.[15][16]
-
Qualitative Assessment: The post-column infusion technique is a common method to qualitatively identify regions in the chromatogram where ion suppression or enhancement occurs.[1]
-
Quantitative Assessment: This is typically done by comparing the peak response of an analyte in a post-extraction spiked matrix sample to the response of the analyte in a neat solution. The matrix factor (MF) is calculated, with an ideal value being close to 1.0.[3]
What is the best sample preparation technique to minimize matrix effects for Urapidil?
While the optimal technique can be matrix-dependent, here is a comparison of common methods:
| Sample Preparation Technique | Advantages | Disadvantages |
| Protein Precipitation (PP) | Simple, fast, and inexpensive. | Less effective at removing matrix components, particularly phospholipids, which can lead to significant matrix effects.[4] |
| Liquid-Liquid Extraction (LLE) | Can provide cleaner extracts than PP. | More labor-intensive and may have lower analyte recovery. A method for Urapidil in rat plasma successfully used LLE.[17] |
| Solid-Phase Extraction (SPE) | Generally provides the cleanest extracts, effectively removing a wide range of interfering compounds.[4][18] | More complex and costly than PP and LLE. A UPLC-MS/MS method for Urapidil in human plasma demonstrated good results with SPE.[5] |
For robust Urapidil quantification, Solid-Phase Extraction (SPE) is often the preferred method for minimizing matrix effects.
What are the key considerations for selecting an internal standard for Urapidil?
The ideal internal standard should mimic the analytical behavior of the analyte as closely as possible.
-
Stable Isotope-Labeled (SIL) Internal Standard: This is the gold standard.[1] Urapidil-d4 is a commercially available deuterated form of Urapidil that is an excellent choice for an internal standard.[12] It has nearly identical chemical properties and chromatographic retention time to Urapidil, ensuring it is subjected to the same matrix effects.
-
Structural Analog: If a SIL-IS is not available, a structural analog can be used. However, it may not perfectly co-elute with Urapidil and may experience different degrees of matrix effects, potentially leading to less accurate correction.
Experimental Protocols
Example Protocol: Solid-Phase Extraction (SPE) for Urapidil from Human Plasma
This protocol is based on a validated UPLC-MS/MS method for Urapidil quantification.[5]
-
Pre-condition a Strata X 33μ polymeric reversed phase (30 mg/mL) SPE cartridge with 1.0 mL of methanol followed by 1.0 mL of water.
-
To 0.1 mL of a human plasma sample, add the internal standard (Urapidil-d4).
-
Load the plasma sample onto the pre-conditioned SPE cartridge.
-
Wash the cartridge with an appropriate solvent to remove interfering substances.
-
Elute Urapidil and the internal standard from the cartridge with an appropriate elution solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
Example Protocol: Protein Precipitation (PP) for Urapidil from Plasma
This is a general protocol that can be adapted for Urapidil analysis.
-
To a 100 µL aliquot of plasma, add 300 µL of a cold organic solvent like acetonitrile or methanol.[9] This will precipitate the proteins.
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge the sample at high speed (e.g., >10,000 g) for 10 minutes to pellet the precipitated proteins.[19]
-
Carefully transfer the supernatant to a clean tube.
-
The supernatant can be directly injected or evaporated and reconstituted in the mobile phase.
Visualizations
Caption: Workflow illustrating how matrix effects can impact Urapidil quantification.
Caption: Decision tree for troubleshooting common issues in Urapidil analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. eijppr.com [eijppr.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 9. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. zefsci.com [zefsci.com]
- 11. Troubleshooting LC, basics - Troubleshooting LC, basics - Chromedia [chromedia.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. crimsonpublishers.com [crimsonpublishers.com]
- 14. Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. fda.gov [fda.gov]
- 16. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 17. Quantification of urapidil, α-1-adrenoreceptor antagonist, in plasma by LC-MS/MS: validation and application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protein Precipitation Methods for Proteomics [biosyn.com]
Preventing in-source fragmentation of Urapidil-d3
Welcome to the technical support center for Urapidil-d3 analysis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you prevent in-source fragmentation during your LC-MS/MS experiments.
In-source fragmentation is a common issue in mass spectrometry where the analyte of interest, in this case, this compound, fragments within the ion source of the mass spectrometer before it reaches the mass analyzer. This can lead to a decreased signal for the precursor ion and complicate the quantification and identification of your analyte. This guide will walk you through the causes of in-source fragmentation and provide systematic approaches to mitigate it.
Troubleshooting In-Source Fragmentation of this compound
This section provides answers to common questions and issues encountered when analyzing this compound.
FAQs & Troubleshooting Guide
Q1: I am observing a weak signal for my this compound precursor ion (m/z 391.5) and see several smaller fragment ions. What is happening?
A1: This is a classic sign of in-source fragmentation. The energy within the ion source is causing your this compound to break apart before it can be detected as the intact molecule. The primary causes are typically high ion source temperatures and excessive voltages applied to the ion optics (e.g., cone voltage, fragmentor voltage, or declustering potential).[1][2] A dirty ion source can also contribute to this phenomenon.
Q2: What are the first steps I should take to reduce in-source fragmentation?
A2: The most effective initial step is to adjust the cone voltage (also known as fragmentor voltage or declustering potential on different instruments). This voltage governs the energy of the ions as they enter the mass spectrometer.[3][4] Start by systematically lowering this voltage and monitoring the signal intensity of your this compound precursor ion.
Q3: How does the ion source temperature affect fragmentation, and what should I do about it?
A3: Higher source temperatures can increase the thermal energy of the this compound ions, leading to increased fragmentation.[2][5] If reducing the cone voltage is insufficient, try gradually decreasing the ion source temperature. Be aware that excessively low temperatures can lead to incomplete desolvation and a loss of signal. Therefore, an optimization experiment is recommended.
Q4: Could my mobile phase be contributing to the fragmentation?
A4: While less common than high voltages or temperatures, the mobile phase composition can play a role. The use of strong acids or certain organic modifiers can sometimes influence ionization efficiency and fragmentation. If you have optimized the source parameters and still see significant fragmentation, you could consider experimenting with different mobile phase compositions, for instance, by reducing the percentage of the organic solvent or using a weaker acid if permissible for your chromatography.
Q5: My ion source is clean, and I've lowered the voltages and temperature, but I still see some fragmentation. What else can I do?
A5: If significant fragmentation persists, you can consider using one of the fragment ions for quantification in your MRM (Multiple Reaction Monitoring) transition. While not ideal if you aim to monitor the parent ion, it can be a viable workaround as long as the fragmentation is consistent and reproducible.
Experimental Protocols
Protocol for Optimizing Mass Spectrometer Parameters to Minimize In-Source Fragmentation
This protocol outlines a systematic approach to finding the optimal balance between efficient ionization and minimal fragmentation of this compound.
Objective: To determine the optimal cone/fragmentor voltage and source temperature to maximize the signal of the this compound precursor ion (m/z 391.5) while minimizing in-source fragmentation.
Materials:
-
This compound standard solution of a known concentration.
-
LC-MS/MS system with an electrospray ionization (ESI) source.
-
Mobile phase appropriate for your chromatographic separation.
Procedure:
-
Initial Setup:
-
Infuse the this compound standard solution directly into the mass spectrometer to get a stable signal. Alternatively, perform repeated injections of the standard.
-
Set your mass spectrometer to monitor the precursor ion of this compound (m/z 391.5).
-
Start with the instrument's default or a previously used method's source parameters.
-
-
Cone/Fragmentor Voltage Optimization:
-
Set the source temperature to a moderate value (e.g., 350 °C).
-
Begin with a relatively high cone/fragmentor voltage (e.g., 60 V, instrument dependent) and record the intensity of the precursor ion and any significant fragment ions.
-
Decrease the voltage in steps of 5-10 V (e.g., 60 V, 50 V, 40 V, 30 V, 20 V, 10 V) and record the ion intensities at each step.[3]
-
Plot the intensity of the precursor ion (m/z 391.5) against the cone/fragmentor voltage.
-
Identify the voltage that provides the highest intensity for the precursor ion with the lowest relative abundance of fragment ions.
-
-
Source Temperature Optimization:
-
Set the cone/fragmentor voltage to the optimal value determined in the previous step.
-
Start with a source temperature in the mid-range for your instrument (e.g., 400 °C).
-
Vary the source temperature in steps of 25-50 °C (e.g., 450 °C, 400 °C, 350 °C, 300 °C) and record the intensity of the this compound precursor ion.[5]
-
Plot the precursor ion intensity against the source temperature.
-
Select the temperature that gives the best signal intensity without showing a significant increase in fragmentation.
-
-
Final Evaluation:
-
Set the mass spectrometer with the optimized cone/fragmentor voltage and source temperature.
-
Analyze your this compound standard and samples to confirm the improved signal and reduced fragmentation.
-
Data Presentation
Table 1: Example of Parameter Optimization Data for this compound
| Cone Voltage (V) | Source Temperature (°C) | Precursor Ion (m/z 391.5) Intensity (Counts) | Fragment Ion (e.g., m/z 205) Intensity (Counts) |
| 60 | 350 | 50,000 | 150,000 |
| 50 | 350 | 150,000 | 100,000 |
| 40 | 350 | 300,000 | 50,000 |
| 30 | 350 | 450,000 | 10,000 |
| 20 | 350 | 400,000 | <5,000 |
| 30 | 400 | 500,000 | 15,000 |
| 30 | 350 | 450,000 | 10,000 |
| 30 | 300 | 350,000 | <5,000 |
Note: The values in this table are for illustrative purposes only. Actual optimal values will vary depending on the specific mass spectrometer and experimental conditions.
Visualizations
Caption: Experimental workflow for optimizing MS parameters to reduce this compound in-source fragmentation.
Caption: Factors contributing to in-source fragmentation and their corresponding mitigation strategies.
References
- 1. Quantification of urapidil, α-1-adrenoreceptor antagonist, in plasma by LC-MS/MS: validation and application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. longdom.org [longdom.org]
Urapidil-d3 Solubility and Solution Preparation: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of Urapidil-d3. Below you will find frequently asked questions and a troubleshooting guide to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its appearance?
A1: this compound is the deuterium-labeled version of Urapidil, intended for use as an internal standard in quantification by GC- or LC-MS.[1][2] It is typically supplied as a white to off-white solid.[2][3]
Q2: In which solvents is this compound soluble?
A2: this compound is described as slightly soluble in DMSO and PBS (pH 7.2).[1] For the non-deuterated form, Urapidil, it is reported to be soluble in chloroform, methanol, and ethanol, but almost insoluble in water.[4] The hydrochloride salt form of Urapidil, however, is easily soluble in water.[4]
Q3: Are there specific concentration limits for this compound solubility?
A3: One supplier specifies the solubility of this compound in DMSO to be 25 mg/mL (64.02 mM).[2] However, achieving this concentration requires specific techniques, such as ultrasonic treatment and warming.[2] It is crucial to note that using hygroscopic (water-absorbing) DMSO can significantly reduce the solubility.[2][5]
Q4: What are the recommended storage conditions for this compound solutions?
A4: Once dissolved, it is recommended to aliquot the solution and store it at -80°C for up to 6 months or at -20°C for up to 1 month to avoid degradation from repeated freeze-thaw cycles.[2] The solid powder form is stable for at least 3 years when stored at -20°C.[2]
Solubility Data Summary
The following table summarizes the available solubility data for this compound and its related forms. Researchers should note that solubility can be highly dependent on the specific batch, purity, and conditions used.
| Compound/Form | Solvent | Reported Solubility | Notes |
| This compound | DMSO | 25 mg/mL (64.02 mM)[2] | Requires ultrasonic treatment and warming. Use newly opened DMSO as hygroscopic nature affects solubility.[2] |
| This compound | DMSO | Slightly soluble[1] | - |
| This compound | PBS (pH 7.2) | Slightly soluble[1] | - |
| Urapidil (unlabeled) | Water | Almost insoluble[4] | Water solubility is reported as 0.541 mg/mL.[6] |
| Urapidil (unlabeled) | Chloroform | Soluble | - |
| Urapidil (unlabeled) | Methanol, Ethanol | Soluble (especially when hot)[4] | - |
| Urapidil HCl | Water | 25 mg/mL or 100 mg/mL (with ultrasound)[5] | The hydrochloride salt form is significantly more water-soluble.[4] |
| Urapidil HCl | DMSO | 14.29 mg/mL[5] | Requires ultrasonic treatment, warming, and heating to 60°C.[5] |
Troubleshooting Guide for Solubility Issues
Encountering solubility problems can be a significant roadblock. This guide provides a systematic approach to resolving these issues.
Q5: I am having trouble dissolving this compound. What should I do?
A5: If you are experiencing difficulty dissolving this compound, follow the systematic troubleshooting workflow outlined below. The primary factors to consider are the choice of solvent, the physical methods used to aid dissolution (heating, sonication), and the quality of the solvent itself.
Q6: What factors can influence the solubility of this compound?
A6: Several factors can impact how well this compound dissolves. These include the chemical properties of the solvent (polarity), the physical conditions (temperature), and the application of mechanical energy. The quality of the solvent, especially for hygroscopic solvents like DMSO, is critical.[2]
Experimental Protocols
Protocol 1: Preparation of a 25 mg/mL this compound Stock Solution in DMSO
This protocol details the recommended procedure for dissolving this compound in DMSO to achieve a concentration of 25 mg/mL, as suggested by supplier data.[2]
Materials:
-
This compound (solid powder)
-
Anhydrous, high-purity DMSO (from a newly opened bottle)
-
Sterile, conical-bottom tube or appropriate vial
-
Vortex mixer
-
Water bath sonicator
-
Warming device (e.g., water bath or heat block set to 37-40°C)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound solid and place it into the vial. For example, weigh 5 mg of this compound.
-
Solvent Addition: Add the calculated volume of high-purity DMSO to the vial. To make a 25 mg/mL solution with 5 mg of compound, add 200 µL of DMSO.
-
Initial Mixing: Briefly vortex the vial for 30 seconds to suspend the solid material in the solvent.
-
Sonication: Place the vial in a water bath sonicator. Sonicate for 10-15 minutes. The sonication process uses high-frequency sound waves to agitate particles and facilitate dissolution.
-
Warming and Vortexing: Transfer the vial to a warming device set to no higher than 40°C. Heat for 5-10 minutes.[2] Intermittently remove the vial and vortex for 30 seconds. Caution: Do not overheat, as this may risk degrading the compound.
-
Visual Inspection: After the sonication and warming steps, visually inspect the solution against a light source. If solid particles are still visible, repeat steps 4 and 5.
-
Final Check: A successfully prepared solution should be clear and free of any visible particulate matter.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes and store appropriately at -20°C (for 1 month) or -80°C (for 6 months).[2] This prevents contamination and degradation from multiple freeze-thaw cycles.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound (methoxy-d3) | CymitQuimica [cymitquimica.com]
- 4. CN101200451A - Method for preparing hydrochloride urapidil - Google Patents [patents.google.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. go.drugbank.com [go.drugbank.com]
Technical Support Center: Optimizing Chromatographic Peak Shape for Urapidil and Urapidil-d3
Welcome to the technical support center for the chromatographic analysis of Urapidil and its deuterated internal standard, Urapidil-d3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to poor peak shape, ensuring accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape for Urapidil and this compound in reversed-phase HPLC?
A1: Urapidil is a basic compound with a pKa value of approximately 7.1.[1][2] The primary causes of peak tailing for basic compounds like Urapidil are secondary interactions between the positively charged analyte and negatively charged residual silanol groups on the silica-based stationary phase.[3][4] Other contributing factors include:
-
Mobile Phase pH: A mobile phase pH close to the analyte's pKa can lead to the co-existence of ionized and unionized forms, resulting in peak distortion.
-
Column Choice: Using a column that is not well-suited for basic compounds can exacerbate peak tailing.
-
Sample Overload: Injecting too much sample can saturate the stationary phase and lead to asymmetrical peaks.[5]
-
Extra-column Volume: Excessive tubing length or diameter, as well as poorly made connections, can cause band broadening and peak tailing.[3]
Q2: How does the pKa of Urapidil influence the choice of mobile phase pH?
A2: To ensure a consistent ionization state and minimize peak shape issues, the mobile phase pH should be adjusted to be at least 2 pH units away from the analyte's pKa. For Urapidil (pKa ≈ 7.1), this means a mobile phase pH of ≤ 5.1 or ≥ 9.1 is recommended. Operating at a low pH (e.g., pH 3.5) ensures that Urapidil is fully protonated, which can improve peak shape, especially when using appropriate column chemistries.[6][7]
Q3: What is the expected chromatographic behavior of this compound compared to Urapidil?
A3: this compound is a stable isotope-labeled version of Urapidil, often used as an internal standard in quantitative analysis.[8][9] Its chemical properties are nearly identical to those of Urapidil. Therefore, it is expected to have very similar retention times and chromatographic behavior. Any issues affecting the peak shape of Urapidil will likely affect this compound in the same manner.
Q4: Should I use a C18 or a C8 column for Urapidil analysis?
A4: Both C18 and C8 columns can be used for the analysis of Urapidil.[6][10]
-
C18 columns offer higher hydrophobicity and are a good starting point for method development, providing strong retention for a wide range of compounds.[11][12]
-
C8 columns are less hydrophobic and may provide shorter analysis times.[10] For some basic compounds, C8 columns can sometimes offer improved peak shape due to reduced interaction with the stationary phase. The choice between C18 and C8 will depend on the specific requirements of the method, such as desired retention time and resolution from other components in the sample.
Troubleshooting Guides
Issue 1: Peak Tailing
Peak tailing is the most common peak shape problem encountered with basic analytes like Urapidil.
Symptoms:
-
The peak is asymmetrical, with the latter half of the peak being broader than the front half.
-
The tailing factor is greater than 1.2.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing peak tailing of Urapidil.
Experimental Protocols for Improving Peak Tailing:
-
Protocol 1: Mobile Phase pH Adjustment
-
Initial Mobile Phase: Acetonitrile:Water (e.g., 50:50 v/v).
-
Modification: Prepare the aqueous portion of the mobile phase with a buffer to control the pH. For a low pH, use 10 mM ammonium formate adjusted to pH 3.5 with formic acid.[6][7]
-
Analysis: Equilibrate the column with the new mobile phase and inject the Urapidil standard.
-
Observation: A significant improvement in peak symmetry is expected.
-
-
Protocol 2: Addition of a Mobile Phase Modifier
-
Initial Mobile Phase: Acetonitrile:50 mM Ammonium Dihydrogen Phosphate (25:75 v/v), pH 5.5.
-
Modification: Add triethanolamine to the mobile phase at a concentration of 0.5% (v/v).
-
Analysis: After equilibrating the column, inject the Urapidil standard.
-
Observation: The addition of an amine modifier like triethanolamine can effectively mask residual silanol groups and improve the peak shape of basic compounds.
-
Issue 2: Peak Fronting
Peak fronting is less common than tailing for basic compounds but can still occur.
Symptoms:
-
The peak is asymmetrical, with the front half of the peak being broader than the latter half.
-
The tailing factor is less than 1.
Troubleshooting Steps:
-
Check for Sample Overload: This is a common cause of peak fronting. Reduce the injection volume or dilute the sample and re-inject.
-
Evaluate Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. If possible, dissolve the sample in the initial mobile phase.
-
Inspect the Column: A collapsed column bed or a void at the column inlet can lead to peak fronting. If suspected, reversing and flushing the column (if the manufacturer's instructions permit) or replacing the column may be necessary.
Issue 3: Split Peaks
Symptoms:
-
The peak appears as two or more closely eluting peaks.
Troubleshooting Steps:
-
Check for a Clogged Frit: A partially blocked inlet frit on the column can cause the sample to be distributed unevenly onto the column, leading to split peaks. Reverse and flush the column or replace the frit.
-
Examine the Injection Solvent: A significant mismatch between the injection solvent and the mobile phase can cause peak splitting. Try to dissolve the sample in the mobile phase.
-
Consider Co-elution: Ensure that the split peak is not due to the presence of a co-eluting impurity. Review the sample preparation process.
-
Assess Column Health: A void at the head of the column can also cause peak splitting.
Data Presentation
The following tables summarize chromatographic conditions from published methods for Urapidil analysis, providing a starting point for method development and troubleshooting.
Table 1: Reported HPLC Methods for Urapidil Analysis
| Parameter | Method 1 | Method 2 |
| Column | InertSustain C8 (250 x 4.6 mm, 5 µm) | Inertsil ODS (C18) (250 x 4.6 mm, 5 µm) |
| Mobile Phase | 10 mM Ammonium Formate (pH 3.5) and Acetonitrile (Gradient) | Acetonitrile: 50 mM Ammonium Dihydrogen Phosphate: Triethanolamine (25:75:0.5 v/v/v), pH 5.5 |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | LC-Q-TOF-MS | UV at 270 nm |
| Reported Tailing Factor | Not specified | 1.06[13] |
| Reference | [6][7] | [9] |
Signaling Pathways and Experimental Workflows
The chemical structures of Urapidil and this compound are essential for understanding their chromatographic behavior.
Caption: Chemical structures of Urapidil and this compound.
A logical workflow for method development to achieve optimal peak shape for Urapidil is presented below.
Caption: A systematic workflow for developing a robust HPLC method for Urapidil with good peak shape.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chromtech.com [chromtech.com]
- 4. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 5. silicycle.com [silicycle.com]
- 6. Identification and characterization of urapidil stress degradation products by LC-Q-TOF-MS and NMR: Toxicity prediction of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. asianpubs.org [asianpubs.org]
Technical Support Center: Urapidil-d3 Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Urapidil-d3. The information below is designed to help you address specific issues related to isotopic interference in bioanalytical methods.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in our assays?
This compound is a deuterated form of Urapidil, a drug used to treat hypertension. In analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), this compound serves as an ideal internal standard (IS) for the quantification of Urapidil in biological samples. Its chemical and physical properties are nearly identical to Urapidil, ensuring similar behavior during sample preparation and analysis, while its increased mass allows it to be distinguished by the mass spectrometer.
Q2: What is isotopic interference and how can it affect my results with this compound?
Isotopic interference occurs when the isotopic pattern of the analyte (Urapidil) overlaps with the mass signal of the internal standard (this compound). All naturally occurring compounds have a certain percentage of heavier isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O). This can lead to a small proportion of the analyte molecules having a mass that is one, two, or more mass units higher than the monoisotopic mass. If the mass of an isotopic variant of Urapidil is the same as the mass of this compound, it can artificially inflate the signal of the internal standard, leading to an underestimation of the analyte concentration.
Q3: Where are the deuterium atoms typically located in commercially available this compound?
Commercially available this compound is often labeled on the methoxy group of the phenylpiperazine moiety. This results in the chemical formula C₂₀H₂₆D₃N₅O₃.
Q4: How can I predict the potential for isotopic interference between Urapidil and this compound in my LC-MS/MS method?
You can predict the potential for interference by examining the theoretical mass isotopomer distribution of Urapidil. The contribution of the M+3 isotope of Urapidil to the signal of this compound (M+3) is the primary concern. The theoretical natural abundance of isotopes can be used to calculate the expected percentage of Urapidil that will exist as M+3.
Troubleshooting Guide
Issue: I am observing inaccurate and imprecise results in my Urapidil quantitation assay when using this compound as an internal standard.
This issue could be due to isotopic interference. Follow these steps to diagnose and mitigate the problem.
Step 1: Assess the Potential for Isotopic Interference
-
Action: Analyze a high concentration standard of Urapidil without any this compound. Monitor the mass transition for this compound.
-
Expected Outcome: Ideally, you should see no signal at the this compound transition.
-
Troubleshooting: If a signal is detected, this confirms cross-talk from the Urapidil M+3 isotope to the this compound channel, indicating isotopic interference.
Step 2: Optimize Chromatographic Separation
-
Action: While stable isotope-labeled internal standards are designed to co-elute with the analyte, slight chromatographic separation can sometimes be achieved and may help in resolving interference. Experiment with different gradients, columns, or mobile phase compositions.
-
Expected Outcome: Even partial separation can help to distinguish the analyte signal from the interference.
-
Troubleshooting: If complete separation is not possible, this step may not fully resolve the issue, but any improvement can be beneficial.
Step 3: Refine Mass Spectrometry Parameters
-
Action: Select precursor and product ions that minimize the potential for isotopic overlap.
-
Rationale: Choosing higher m/z product ions, if available and stable, can sometimes reduce the impact of natural isotope abundance from the precursor ion.
-
Experimental Protocol:
-
Infuse Urapidil and this compound solutions separately into the mass spectrometer to obtain their full scan and product ion spectra.
-
For Urapidil (unlabeled), identify the most intense and stable product ions.
-
For this compound, confirm that the chosen product ion retains the deuterium labels to ensure a sufficient mass difference from the corresponding Urapidil product ion.
-
Select a product ion for Urapidil that has a minimal corresponding signal in the this compound fragmentation pattern and vice-versa.
-
Step 4: Mathematical Correction
-
Action: If interference cannot be eliminated through analytical means, a mathematical correction can be applied.
-
Methodology:
-
Determine the percentage contribution of the Urapidil M+3 signal to the this compound signal. This can be done by analyzing a known concentration of Urapidil and measuring the peak area in the this compound channel.
-
For each sample, calculate the contribution of Urapidil to the this compound signal based on the measured Urapidil concentration.
-
Subtract this calculated interference from the measured this compound peak area before calculating the analyte/IS ratio.
-
Data Presentation
Table 1: Theoretical Isotopic Abundance of Urapidil (C₂₀H₂₉N₅O₃)
| Mass Isotopomer | Relative Abundance (%) |
| M+0 | 100.00 |
| M+1 | 23.86 |
| M+2 | 3.63 |
| M+3 | 0.40 |
Note: This table presents a theoretical calculation. Actual abundances may vary slightly.
Table 2: Example of LC-MS/MS Parameters for Urapidil and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Urapidil | 388.2 | 205.1 |
| This compound | 401.2 | 208.1 |
Experimental Protocols
Protocol 1: Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Inject into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis
-
LC System: Agilent 1200 Series or equivalent
-
Column: C18, 2.1 x 50 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.5 min: 90% B
-
3.5-3.6 min: 90-10% B
-
3.6-5.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Sciex API 4000 or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions: See Table 2.
Visualizations
Caption: Troubleshooting workflow for isotopic interference.
Caption: Dual mechanism of action of Urapidil.
Technical Support Center: Stability of Urapidil-d3 in Processed Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Urapidil-d3 as an internal standard in bioanalytical methods. The information provided is based on general principles for deuterated internal standards and the known stability of Urapidil.
Frequently Asked Questions (FAQs)
Q1: Why is the stability of this compound in processed samples a concern?
A1: The stability of an internal standard (IS) is crucial for the accuracy and reproducibility of bioanalytical methods.[1] Degradation of this compound in processed samples (e.g., in the autosampler) can lead to a variable IS response, which may compromise the integrity of the quantitative results.[2][3] It is essential that the IS behaves similarly to the analyte (Urapidil) throughout the sample processing and analysis steps.[4]
Q2: What are the common types of stability assessments for processed samples?
A2: The primary stability assessment for processed samples is autosampler (or on-instrument) stability.[5] This test evaluates the stability of the analyte and internal standard in the final extract when stored in the autosampler under the conditions of the analytical run. Other relevant stability tests that inform on behavior in processed samples include bench-top (short-term) stability and freeze-thaw stability in the biological matrix.
Q3: What are the potential causes of this compound instability in processed samples?
A3: Potential causes for instability of a deuterated internal standard like this compound in processed samples include:
-
pH of the reconstitution solvent: Urapidil has been shown to be susceptible to acidic and basic hydrolysis.[6][7] The pH of the final sample extract can influence its stability.
-
Solvent composition: The organic and aqueous composition of the reconstitution solvent can affect the stability of the compound.
-
Temperature: Elevated temperatures in the autosampler can accelerate degradation.
-
Light exposure: Urapidil is known to be susceptible to photolytic stress.[6][7] If the autosampler does not protect samples from light, degradation may occur.
-
Oxidation: Urapidil can degrade under oxidative stress.[6][7][8] The presence of oxidizing agents in the sample or solvent could be a factor.
-
Deuterium exchange: While less common for aryl and alkyl deuterons, exchange of deuterium for hydrogen can occur under certain pH and temperature conditions, although this is more of a concern for deuterons on heteroatoms.[9]
Q4: How can I monitor the stability of this compound during an analytical run?
A4: The stability of this compound can be monitored by tracking the peak area or response of the internal standard across an analytical batch. A consistent IS response should be observed in calibration standards, quality control (QC) samples, and unknown samples. Any significant drift, trend, or erratic variability in the IS response may indicate an instability issue.[2][10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Decreasing this compound peak area throughout the analytical run. | Instability in the autosampler due to temperature, light, or solvent conditions. | 1. Re-evaluate the autosampler temperature. Lowering the temperature (e.g., to 4°C) may improve stability.[5]2. Protect samples from light by using amber vials or a light-protected autosampler.[6][7]3. Investigate the pH and composition of the reconstitution solvent. Adjusting the pH to be near neutral may enhance stability, as Urapidil is stable in neutral solutions.[6][7]4. Perform a formal autosampler stability study (see Experimental Protocols). |
| Inconsistent or erratic this compound peak areas. | Inconsistent sample processing, injection volume variability, or ion suppression/enhancement. | 1. Review sample preparation procedures for consistency.2. Ensure the autosampler is functioning correctly and delivering a consistent injection volume.3. While deuterated internal standards are expected to co-elute with the analyte and compensate for matrix effects, significant differences in retention time or severe matrix effects can still cause variability.[11] Investigate matrix effects if other causes are ruled out. |
| Loss of this compound signal in some samples but not others. | This could be due to extreme matrix effects in specific samples or a problem with the instrument during that part of the run.[12] | 1. Re-inject the affected samples to see if the issue is reproducible.2. If the problem persists, consider further dilution of the sample to mitigate matrix effects.3. Review instrument performance logs for any anomalies during the run. |
Data Presentation
While specific quantitative stability data for this compound is not publicly available, the following table illustrates how autosampler stability data for this compound in processed plasma samples would be presented. The acceptance criteria are typically that the mean concentration at each time point should be within ±15% of the nominal concentration.
Table 1: Illustrative Autosampler Stability of this compound in Processed Human Plasma at 4°C
| Time (hours) | Concentration Level | Replicate 1 (Area Ratio) | Replicate 2 (Area Ratio) | Replicate 3 (Area Ratio) | Mean Area Ratio | % Nominal Concentration |
| 0 | Low QC (e.g., 3 ng/mL) | 0.152 | 0.155 | 0.150 | 0.152 | 100.0% |
| High QC (e.g., 400 ng/mL) | 20.10 | 20.25 | 20.05 | 20.13 | 100.0% | |
| 24 | Low QC | 0.150 | 0.148 | 0.153 | 0.150 | 98.7% |
| High QC | 20.01 | 19.95 | 20.15 | 20.04 | 99.6% | |
| 48 | Low QC | 0.147 | 0.151 | 0.149 | 0.149 | 98.0% |
| High QC | 19.85 | 20.05 | 19.90 | 19.93 | 99.0% |
Experimental Protocols
Autosampler (Post-Preparative) Stability
Objective: To assess the stability of this compound in the final processed sample extract under the storage conditions in the autosampler.
Methodology:
-
Prepare a set of low and high concentration QC samples in the appropriate biological matrix.
-
Process these QC samples according to the validated bioanalytical method.
-
Reconstitute the final extracts in the injection solvent.
-
Analyze a subset of the low and high QC samples immediately (T=0) to establish a baseline.
-
Store the remaining processed QC samples in the autosampler at the intended temperature (e.g., 4°C or ambient).
-
Analyze the stored QC samples at predetermined time intervals (e.g., 12, 24, 48 hours).
-
Calculate the concentration of the analyte at each time point against a freshly prepared calibration curve.
-
The mean concentration at each time point should be within ±15% of the nominal concentration.
Mandatory Visualization
Caption: Workflow for assessing the autosampler stability of this compound.
This guide provides a framework for understanding and troubleshooting the stability of this compound in processed samples. For specific applications, it is essential to perform validation experiments to confirm stability under your laboratory's conditions.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. fda.gov [fda.gov]
- 3. FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis - ECA Academy [gmp-compliance.org]
- 4. scispace.com [scispace.com]
- 5. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and characterization of urapidil stress degradation products by LC-Q-TOF-MS and NMR: Toxicity prediction of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CN104529912A - Urapidil oxidation product and preparation method thereof - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. 8270 Internal Standard Unstable - Chromatography Forum [chromforum.org]
- 11. myadlm.org [myadlm.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Urapidil-d3 and Ion Suppression
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize ion suppression effects when using Urapidil-d3 as an internal standard in liquid chromatography-mass spectrometry (LC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in LC-MS analysis?
A1: Ion suppression is a matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the analyte of interest in the mass spectrometer's ion source.[1][2] This interference reduces the analyte's signal intensity, which can lead to inaccurate and unreliable quantitative results, reduced sensitivity, and even false negatives.[1][3] It is a significant concern in bioanalysis because endogenous components of biological samples like plasma, such as phospholipids, are common causes of suppression.[2][4]
Q2: How does a stable isotope-labeled internal standard (SIL-IS) like this compound help in minimizing ion suppression?
A2: A SIL-IS like this compound is the preferred choice for quantitative bioanalysis because it has nearly identical physicochemical properties to the analyte, Urapidil.[5][6] The underlying principle is that the SIL-IS will co-elute with the analyte and be affected by ion suppression in the same way. By calculating the ratio of the analyte response to the internal standard response, the variability caused by ion suppression can be effectively compensated for, leading to more accurate and precise quantification.[2]
Q3: Can this compound still be affected by ion suppression differently than Urapidil?
A3: Yes, under certain conditions, this is possible. While deuterium-labeled standards like this compound are structurally very similar to the analyte, there can be slight differences in their chromatographic retention times.[7][8] With high-efficiency chromatographic systems like Ultra-Performance Liquid Chromatography (UPLC), even a small separation between the analyte and the internal standard can cause them to experience different degrees of ion suppression, which could compromise the accuracy of the results.[5][8] It has been noted that the analyte and its SIL internal standard can experience matrix effects that differ by 26% or more.[7]
Q4: What are the primary strategies to reduce or eliminate ion suppression?
A4: The most effective strategies to combat ion suppression are:
-
Improved Sample Preparation: Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are highly effective at removing interfering matrix components before analysis.[2]
-
Chromatographic Separation: Optimizing the chromatographic method to separate the analyte peak from regions of ion suppression is a crucial step.[1][4]
-
Sample Dilution: Diluting the sample can reduce the concentration of the interfering compounds, thereby lessening their suppressive effect.
-
Change in Ionization Technique: Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to ion suppression than Electrospray Ionization (ESI). Switching to negative ion mode in ESI can also sometimes help, as fewer compounds ionize in this mode.[1]
Troubleshooting Guide for Ion Suppression
This guide provides a systematic approach to identifying and mitigating ion suppression when using this compound.
Step 1: Identify the Presence of Ion Suppression
-
Symptom: You observe poor reproducibility of results, inaccurate quantification (especially at lower concentrations), or a significant drop in signal intensity when analyzing samples in matrix compared to a neat solution.
-
Action: Perform a post-column infusion experiment. This is a definitive way to identify the time regions in your chromatogram where ion suppression is occurring.
Step 2: Assess the Co-elution of Urapidil and this compound
-
Symptom: Even with this compound, you suspect inaccurate results due to ion suppression.
-
Action: Carefully examine the chromatograms of Urapidil and this compound. If there is a noticeable separation in their retention times, they may be eluting in different zones of ion suppression. The goal is to have them co-elute as closely as possible.
Step 3: Implement Mitigation Strategies
Based on your findings, implement one or more of the following strategies:
-
Optimize Sample Preparation: If significant ion suppression is detected, your current sample preparation method (e.g., protein precipitation) may be insufficient.[1] Consider developing a more rigorous method using SPE or LLE to better remove matrix interferences.
-
Modify Chromatographic Conditions:
-
Adjust the gradient profile to better separate Urapidil from the suppression zones identified in the post-column infusion experiment.[4]
-
Try a different stationary phase (column) that may offer a different selectivity for the interfering compounds.
-
-
Reduce Matrix Load:
-
Dilute your sample extract to lower the concentration of matrix components.
-
Reduce the injection volume.
-
-
Evaluate Mass Spectrometer Source Conditions:
-
If possible, test APCI as an alternative to ESI, as it is generally less prone to ion suppression.
-
Optimize ESI source parameters, as sometimes changes in geometry or flow rates can influence the extent of suppression.[1]
-
The following workflow provides a visual guide to the troubleshooting process.
Caption: Troubleshooting workflow for ion suppression.
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression
This experiment helps to identify the regions in a chromatographic run where ion suppression or enhancement occurs.
-
System Setup:
-
Configure the LC-MS system as usual for your Urapidil analysis.
-
Use a T-connector to introduce a constant flow of a standard solution of Urapidil (without the internal standard) into the LC eluent stream after the analytical column and before the mass spectrometer's ion source.
-
The infusion pump should deliver the Urapidil solution at a low, constant flow rate (e.g., 5-10 µL/min).
-
-
Procedure:
-
Begin infusing the Urapidil solution to obtain a stable baseline signal in the mass spectrometer.
-
Inject a blank matrix sample (e.g., plasma extract prepared with no analyte or IS) onto the LC column.
-
Monitor the signal of the infused Urapidil. Any dip or drop in the baseline signal indicates a region of ion suppression. An increase in the signal indicates ion enhancement.
-
-
Analysis:
-
Compare the resulting chromatogram with a chromatogram of your actual Urapidil analysis. If the retention time of Urapidil falls within a region of signal suppression, your method is likely affected.
-
Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)
This is a generic LLE protocol that can be optimized for your specific application. Several published methods for Urapidil utilize LLE.
-
Sample Aliquoting: To 100 µL of plasma sample, add the working solution of this compound.
-
Basification: Add a small volume (e.g., 50 µL) of a basic solution like 0.1 M NaOH to increase the pH.
-
Extraction: Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate).
-
Mixing: Vortex the mixture for 2-5 minutes to ensure thorough extraction.
-
Centrifugation: Centrifuge at high speed (e.g., 10,000 rpm) for 5-10 minutes to separate the aqueous and organic layers.
-
Evaporation: Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Data Presentation
The effectiveness of using this compound and optimizing the method can be evaluated by calculating the Matrix Factor (MF). An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.
Matrix Factor (MF) = (Peak Response in presence of matrix) / (Peak Response in neat solution)
Table 1: Illustrative Matrix Factor Calculation
| Analyte | Response in Neat Solution (Area) | Response in Matrix Extract (Area) | Matrix Factor (MF) | % Ion Suppression |
| Urapidil | 2,500,000 | 1,500,000 | 0.60 | 40% |
| This compound | 2,450,000 | 1,470,000 | 0.60 | 40% |
In this ideal scenario, both Urapidil and this compound experience the same degree of ion suppression, allowing for accurate correction.
Table 2: Typical Starting LC-MS/MS Parameters for Urapidil Analysis
| Parameter | Typical Value |
| LC System | |
| Column | C18 reverse-phase (e.g., 50 x 2.1 mm, < 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Flow Rate | 0.2 - 0.6 mL/min |
| Gradient | Isocratic or Gradient, to be optimized |
| Column Temperature | 30 - 40 °C |
| MS System | |
| Ionization Mode | ESI Positive |
| MRM Transition | Urapidil: m/z 388 → 205; this compound: (Varies based on labeling) |
| Source Temperature | To be optimized |
| Capillary Voltage | To be optimized |
Note: These are starting points and should be optimized for your specific instrumentation and application.
Visualizations
Caption: A typical bioanalytical workflow for Urapidil analysis.
Caption: Dual signaling pathway of Urapidil.
References
- 1. What is Urapidil used for? [synapse.patsnap.com]
- 2. Evidence for the interaction of urapidil with 5-HT1A receptors in the brain leading to a decrease in blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The mechanism of the sympathoinhibitory action of urapidil: role of 5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Involvement of brain 5-HT1A receptors in the hypotensive response to urapidil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An In-depth Analysis of urapidil's R&D Progress and Mechanism of Action on Drug Target [synapse.patsnap.com]
- 6. What is the mechanism of Urapidil? [synapse.patsnap.com]
- 7. The effect of urapidil, an alpha-1 adrenoceptor antagonist and a 5-HT1A agonist, on the vascular tone of the porcine coronary and pulmonary arteries, the rat aorta and the human pulmonary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interaction of urapidil with brain serotonin-1A receptors increases the blood pressure reduction due to peripheral alpha-adrenoceptor inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Calibration curve issues in Urapidil bioanalysis
Welcome to the technical support center for Urapidil bioanalysis. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the quantitative analysis of Urapidil in biological matrices.
Troubleshooting Guide: Calibration Curve Issues
This guide addresses common problems observed during the construction and use of calibration curves in Urapidil bioanalysis, their potential causes, and recommended solutions.
| Issue ID | Problem Description | Potential Cause(s) | Recommended Solution(s) |
| UC-01 | Poor Linearity (r² < 0.99) | 1. Inappropriate calibration range (too wide).[1] 2. Suboptimal chromatographic conditions leading to peak splitting or tailing. 3. Contamination in the LC-MS/MS system.[2] 4. Pipetting errors during standard preparation. | 1. Narrow the calibration curve range to the expected concentration of study samples.[3] 2. Optimize the mobile phase composition, gradient, and column to improve peak shape. 3. Clean the ion source and run system suitability tests.[2] 4. Use calibrated pipettes and ensure proper technique. |
| UC-02 | High Variability at LLOQ | 1. Insufficient sensitivity of the analytical method. 2. Matrix effects significantly impacting ionization at low concentrations.[4][5] 3. Inconsistent sample extraction recovery at the lower limit. | 1. Optimize MS/MS parameters (e.g., collision energy, cone voltage) for Urapidil and the internal standard. 2. Employ a more effective sample clean-up technique like solid-phase extraction (SPE) to minimize matrix components.[6] 3. Use a stable isotope-labeled internal standard (SIL-IS) if available.[6] |
| UC-03 | Inaccurate Back-Calculated Concentrations | 1. Presence of interfering peaks from endogenous matrix components.[4] 2. Incorrect choice of internal standard (IS).[7] 3. Ion suppression or enhancement affecting the analyte or IS.[5] | 1. Improve chromatographic separation to resolve interfering peaks. 2. Select an internal standard with physicochemical properties and ionization behavior similar to Urapidil.[7] 3. Evaluate and mitigate matrix effects by changing the sample preparation method or chromatographic conditions.[5] |
| UC-04 | Calibration Curve Drift | 1. Instability of Urapidil in the processed samples on the autosampler. 2. Changes in instrument performance over the analytical run. 3. Degradation of stock or working solutions.[8] | 1. Assess the autosampler stability of Urapidil and keep the samples cooled if necessary. 2. Perform system suitability checks throughout the run to monitor instrument performance. 3. Prepare fresh stock and working solutions and verify their stability. |
Frequently Asked Questions (FAQs)
1. What is a typical linear range for a Urapidil calibration curve in plasma?
Several validated LC-MS/MS methods have demonstrated a linear dynamic range for Urapidil in plasma. For instance, a range of 0.1–500 ng/mL has been reported with acceptable precision and accuracy.[9] Another study validated a linear range of 5–500 ng/mL.[1] A calibration curve for Urapidil hydrochloride in rabbit plasma was linear over the range of 5–1000 ng/mL.[10]
2. What are the acceptance criteria for a Urapidil calibration curve?
According to regulatory guidelines, the correlation coefficient (r²) should be ≥ 0.99.[1] For the back-calculated concentrations of the calibration standards, the deviation from the nominal value should be within ±15%, except for the Lower Limit of Quantification (LLOQ), where it should not exceed ±20%.[3]
3. What is the most common cause of non-linearity in Urapidil bioanalysis?
Matrix effects are a significant challenge in bioanalysis and can lead to non-linearity.[4][5] These effects, caused by co-eluting endogenous components from the biological matrix, can suppress or enhance the ionization of Urapidil or its internal standard, thereby affecting the accuracy and linearity of the calibration curve.[5]
4. How can I minimize matrix effects for Urapidil analysis?
Effective sample preparation is key to minimizing matrix effects.[6] Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are generally more effective at removing interfering matrix components than simple protein precipitation.[6] Additionally, optimizing the chromatographic separation to move the Urapidil peak away from regions of ion suppression can be beneficial.[5]
5. What type of internal standard is recommended for Urapidil bioanalysis?
The ideal internal standard (IS) is a stable isotope-labeled (SIL) version of the analyte, such as Urapidil-d4.[1] A SIL-IS has very similar physicochemical properties and extraction recovery to the analyte and can effectively compensate for variability in sample processing and matrix effects.[6] If a SIL-IS is not available, a structural analog with similar chromatographic and mass spectrometric behavior should be chosen.[7]
Experimental Protocols
LC-MS/MS Method for Urapidil Quantification in Plasma
This section provides a summary of a typical experimental protocol for the quantification of Urapidil in plasma by LC-MS/MS, based on published methods.[1][9][10]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma sample, add the internal standard solution.
-
Alkalinize the sample with a suitable buffer.
-
Add 1 mL of an organic extraction solvent (e.g., ethyl acetate).
-
Vortex for 5-10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
2. Chromatographic Conditions
-
Column: C18 reverse-phase column (e.g., Zorbax SB-C18, 2.1 mm × 50 mm, 3.5 µm).[10]
-
Mobile Phase: Isocratic or gradient elution using a mixture of an aqueous buffer (e.g., 10 mM ammonium formate, pH 3.5) and an organic solvent (e.g., acetonitrile or methanol).[8][11]
-
Flow Rate: 0.2 - 1.0 mL/min.[8]
-
Injection Volume: 5-20 µL.
3. Mass Spectrometric Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[10]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[10]
-
MRM Transitions:
4. Calibration Curve Preparation
-
Prepare a stock solution of Urapidil in a suitable solvent (e.g., methanol).
-
Prepare a series of working standard solutions by serial dilution of the stock solution.
-
Spike blank plasma with the working standard solutions to create a calibration curve with at least six non-zero concentration levels.[3]
Quantitative Data Summary
The following table summarizes the performance characteristics of a validated LC-MS/MS method for Urapidil.
| Parameter | Value | Reference |
| Linear Range | 0.1 - 500 ng/mL | [9] |
| Correlation Coefficient (r²) | ≥ 0.99 | [1] |
| Precision (%RSD) | < 7% | [9] |
| Accuracy | 100 ± 8% | [9] |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | [9] |
| Mean Recovery | 93.5% - 96.4% | [10] |
Visualizations
Caption: Troubleshooting workflow for Urapidil calibration curve issues.
Caption: Urapidil bioanalytical workflow from sample to result.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eijppr.com [eijppr.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification and characterization of urapidil stress degradation products by LC-Q-TOF-MS and NMR: Toxicity prediction of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of urapidil, α-1-adrenoreceptor antagonist, in plasma by LC-MS/MS: validation and application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Bioanalytical Quantification of Urapidil: Validation of an LC-MS/MS Method Using a Deuterated Internal Standard
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents in biological matrices is paramount. This guide provides a comparative overview of a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the antihypertensive drug Urapidil, utilizing its deuterated analogue, Urapidil-d3, as an internal standard. The performance of this method is contrasted with alternative LC-MS/MS approaches to assist in the selection of the most suitable analytical technique for pharmacokinetic and other related studies.
The use of a stable isotope-labeled internal standard, such as this compound, is a hallmark of robust bioanalytical methods, offering superior precision and accuracy by compensating for variability in sample preparation and instrument response. This guide will delve into the experimental protocols and performance data of such a method, providing a clear comparison with other published techniques.
Comparative Performance of Urapidil Quantification Methods
The following tables summarize the key performance parameters of different LC-MS/MS methods for the quantification of Urapidil in human plasma. This allows for a direct comparison of their efficacy and sensitivity.
Table 1: Comparison of Sample Preparation Techniques for Urapidil Analysis
| Method Reference | Sample Preparation Technique | Key Advantages | Key Disadvantages |
| Method A (Urapidil-d4 IS)[1] | Solid-Phase Extraction (SPE) | High purity of final extract, reduced matrix effects, good recovery.[1][2] | More time-consuming and costly than other methods.[3] |
| Method B | Liquid-Liquid Extraction (LLE) | Simple, cost-effective, good for removing highly polar interferences.[3][4] | Use of organic solvents, can be labor-intensive.[5] |
| Method C | Protein Precipitation (PP) | Rapid, simple, and inexpensive.[3][6] | May result in less clean extracts and significant matrix effects.[3] |
Table 2: Comparison of LC-MS/MS Method Parameters and Performance
| Parameter | Method A (with Urapidil-d4 IS)[1] | Method B (Simultaneous with Aripiprazole)[4][7] | Method C (in Rabbit Plasma)[8] |
| Internal Standard | Urapidil-d4 | Not specified for Urapidil | Doxapram hydrochloride |
| Linearity Range | 5–500 ng/mL | 2.0–2503.95 ng/mL | 5–1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | Not explicitly stated, but linearity starts at 5 ng/mL | 2.0 ng/mL | 5 ng/mL |
| Intra-day Precision (%RSD) | < 10% | 2.56–5.89% | < 12% |
| Inter-day Precision (%RSD) | < 10% | 2.56–5.89% | < 12% |
| Accuracy | Within 10% | 92.31–97.83% | Not explicitly stated |
| Recovery | > 90% | 69.94–75.62% | 93.5%–96.4% |
| Biological Matrix | Human Plasma | Human Plasma | Rabbit Plasma |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are the protocols for the key experiments discussed.
Method A: UPLC-MS/MS with Solid-Phase Extraction[1]
-
Sample Preparation (Solid-Phase Extraction):
-
To 0.1 mL of human plasma, add the internal standard (Urapidil-d4).
-
Utilize a Strata X 33μ polymeric reversed-phase SPE cartridge (30 mg/mL).
-
Condition the cartridge, load the sample, wash away interferences, and elute the analyte and internal standard.
-
-
Chromatography:
-
System: Ultra-Performance Liquid Chromatography (UPLC).
-
Column: Not specified.
-
Mobile Phase: A simple gradient was employed.
-
Flow Rate: Not specified.
-
-
Mass Spectrometry:
-
System: Tandem Mass Spectrometer (MS/MS).
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Method B: LC-MS/MS with Liquid-Liquid Extraction[4][7]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 200 μL of human plasma, add the internal standard.
-
Extract the sample with ethyl acetate.
-
Centrifuge to separate the layers and evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatography:
-
Mass Spectrometry:
Workflow and Pathway Diagrams
To visually represent the analytical process, the following diagrams illustrate the experimental workflow.
Caption: LC-MS/MS workflow for Urapidil quantification.
This guide highlights that while various methods can be employed for the quantification of Urapidil, an LC-MS/MS method utilizing a deuterated internal standard like this compound (or the very similar Urapidil-d4) combined with solid-phase extraction offers high levels of precision, accuracy, and recovery.[1] The choice of method will ultimately depend on the specific requirements of the study, including sample throughput, cost considerations, and the desired level of analytical rigor. Researchers should adhere to the validation guidelines set forth by regulatory bodies such as the FDA and EMA to ensure data integrity.[9][10][11][12]
References
- 1. researchgate.net [researchgate.net]
- 2. opentrons.com [opentrons.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Liquid chromatography-tandem mass spectrometry method for simultaneous quantification of urapidil and aripiprazole in human plasma and its application to human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cbspd.com [cbspd.com]
- 6. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. elearning.unite.it [elearning.unite.it]
- 10. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 12. ema.europa.eu [ema.europa.eu]
Cross-Validation of Urapidil Assays: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Comparison of Validated Urapidil Assays
The following tables summarize the performance characteristics of two common analytical methods for Urapidil quantification: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The data is collated from different published studies, each representing a unique, validated assay.
Table 1: Performance Characteristics of an HPLC-UV Method for Urapidil Quantification
| Parameter | Performance |
| Linearity Range | 10 - 160 µg/mL |
| Correlation Coefficient (r²) | 0.9997 |
| Intra-day Precision (%RSD) | 0.664 - 1.130% |
| Inter-day Precision (%RSD) | 0.940 - 1.220% |
| Accuracy (Mean Recovery) | 99.16 - 100.04% |
| Limit of Detection (LOD) | 0.033 µg/mL |
| Limit of Quantification (LOQ) | 0.10 µg/mL |
| (Data sourced from a study on the HPLC analysis of Urapidil in a pharmaceutical dosage form.[1]) |
Table 2: Performance Characteristics of LC-MS/MS Methods for Urapidil Quantification in Plasma
| Parameter | Method 1 | Method 2 |
| Biological Matrix | Rabbit Plasma | Rat Plasma |
| Linearity Range | 5 - 1000 ng/mL | 0.1 - 500 ng/mL |
| Precision (%RSD) | < 12% (Intra- and Inter-day) | < 7% |
| Accuracy | Not explicitly stated | 100 ± 8% |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | Not explicitly stated |
| Recovery | 93.5 - 96.4% | Not explicitly stated |
| (Data for Method 1 sourced from a study on Urapidil hydrochloride in rabbit plasma.[2]) | ||
| (Data for Method 2 sourced from a study on Urapidil quantification in rat plasma.[3]) |
Experimental Protocols
HPLC-UV Method for Urapidil in Pharmaceutical Dosage Form
-
Instrumentation: A Shimadzu HPLC system with a UV-VIS detector.
-
Column: Inertsil ODS, 4.6 mm × 250 mm, 5 µm.
-
Mobile Phase: A mixture of acetonitrile, 50 mM ammonium dihydrogen phosphate, and triethanolamine (25:75:0.5, v/v), with the pH adjusted to 5.5 using orthophosphoric acid.[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Detection: UV detection at a wavelength of 270 nm.[4]
-
Sample Preparation: A portion of powdered tablets equivalent to 20 mg of Urapidil was dissolved in 30 mL of acetonitrile and sonicated. The final volume was made up to 50 mL with acetonitrile, and the resulting mixture was filtered. This solution was further diluted with the mobile phase to achieve a concentration of 40 µg/mL.[1]
LC-MS/MS Method for Urapidil in Rabbit Plasma (Method 1)
-
Instrumentation: A liquid chromatography system coupled with a tandem mass spectrometer.
-
Column: Zorbax SB-C18 (2.1 mm × 50 mm, 3.5 µm).[2]
-
Mobile Phase: Acetonitrile-water with gradient elution.[2]
-
Ionization: Electrospray ionization (ESI) in positive ion mode.[2]
-
Detection: Multiple reaction monitoring (MRM) was used for quantification. The target fragment ions were m/z 387.9 → 204.6 for Urapidil and m/z 378.9 → 291.8 for the internal standard (doxapram hydrochloride).[2]
-
Sample Preparation: Protein precipitation with 10% trichloroacetic acid was used for sample preparation. Doxapram hydrochloride was added as the internal standard.[2]
LC-MS/MS Method for Urapidil in Rat Plasma (Method 2)
-
Instrumentation: A high-performance liquid chromatography system coupled with a positive ion electrospray tandem mass spectrometer.[3]
-
Column: A reverse-phase column.[3]
-
Mobile Phase: Isocratic mobile phase (details not specified in the abstract).[3]
-
Detection: MS/MS in the multiple reaction monitoring mode using the [M + H]+ ions, m/z 388 → 205 for Urapidil and m/z 452 → 344 for the internal standard.[3]
-
Sample Preparation: Liquid-liquid extraction.[3]
Mandatory Visualizations
Caption: Urapidil's dual mechanism of action.
Caption: Generalized workflow for assay cross-validation.
References
Urapidil Analysis: A Comparative Guide to Internal Standard Selection
For researchers, scientists, and professionals in drug development, the choice of an internal standard is a critical decision in the bioanalysis of pharmaceuticals like Urapidil. This guide provides an objective comparison between the use of a deuterated stable isotope-labeled internal standard, Urapidil-d3, and a structural analog for the accurate quantification of Urapidil in biological matrices.
The selection of an appropriate internal standard (IS) is paramount in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis to correct for variability during sample preparation and analysis. An ideal IS should mimic the analyte's behavior throughout the entire analytical process, including extraction, derivatization, and ionization. The two primary choices for an internal standard are a stable isotope-labeled (SIL) version of the analyte, such as this compound, or a structurally similar molecule, known as a structural analog.
The Gold Standard: Stable Isotope-Labeled Internal Standards
Stable isotope-labeled internal standards are widely considered the gold standard in quantitative mass spectrometry.[1] By incorporating heavy isotopes such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N), the mass of the analyte is increased without significantly altering its physicochemical properties. This near-identical chemical behavior to the parent drug makes SIL-IS the most effective tool for compensating for matrix effects, variations in extraction recovery, and instrument response.[2]
A Practical Alternative: Structural Analog Internal Standards
When a stable isotope-labeled version of the analyte is unavailable or cost-prohibitive, a structural analog can be a viable alternative. A structural analog is a compound with a chemical structure similar to the analyte of interest. The underlying assumption is that the structural similarity will lead to comparable behavior during sample processing and analysis. However, even minor differences in structure can result in different extraction efficiencies, chromatographic retention times, and ionization efficiencies, potentially compromising the accuracy and precision of the method.[2]
Performance Comparison: this compound vs. a Structural Analog
While no single study directly compares the performance of this compound against a structural analog for Urapidil quantification, a comparative analysis of published data from separate studies provides valuable insights. The following tables summarize the performance characteristics of LC-MS/MS methods using either this compound or a structural analog as the internal standard.
Table 1: Performance Data for Urapidil Analysis using this compound as an Internal Standard
| Parameter | Reported Performance | Citation |
| Linearity Range | 5–500 ng/mL | [3] |
| Correlation Coefficient (r²) | ≥ 0.99 | [3] |
| Intra-run Precision (%RSD) | < 10% | [3] |
| Inter-run Precision (%RSD) | < 10% | [3] |
| Accuracy | Within 10% | [3] |
| Overall Recovery | > 90% | [3] |
Table 2: Performance Data for Urapidil Analysis using a Structural Analog (Doxapram Hydrochloride) as an Internal Standard
| Parameter | Reported Performance | Citation |
| Linearity Range | 5–1000 ng/mL | [4] |
| Correlation Coefficient (r²) | Not explicitly stated, but linearity was achieved | [4] |
| Intra-day Precision (%RSD) | < 12% | [4] |
| Inter-day Precision (%RSD) | < 12% | [4] |
| Mean Recovery | 93.5%–96.4% | [4] |
From the data, it is evident that both approaches can yield validated methods with acceptable linearity, precision, and accuracy. However, methods employing the stable isotope-labeled internal standard, this compound, generally report slightly better precision (RSD < 10%) compared to the structural analog method (RSD < 12%). This subtle but important difference can be attributed to the superior ability of the SIL-IS to compensate for analytical variability.[1][2]
Experimental Protocols
Method Using this compound as Internal Standard
A validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantification of Urapidil in human plasma utilized Urapidil-d4 as the internal standard.[3]
-
Sample Preparation: Solid-phase extraction was employed to extract Urapidil and the internal standard from 0.1 mL of human plasma.[3]
-
Chromatographic Separation: Separation was achieved using a gradient elution on a reversed-phase column.[3]
-
Mass Spectrometric Detection: Detection was performed using an electrospray ionization (ESI) source in the positive ion mode with selective reaction monitoring (SRM).[3]
Method Using a Structural Analog (Doxapram Hydrochloride) as Internal Standard
A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS-MS) method was developed for the determination of Urapidil hydrochloride in rabbit plasma using doxapram hydrochloride as the internal standard.[4]
-
Sample Preparation: Protein precipitation with 10% trichloroacetic acid was used for sample preparation after the addition of the internal standard.[4]
-
Chromatographic Separation: Chromatographic separation was achieved on a Zorbax SB-C18 column with a gradient elution of acetonitrile and water.[4]
-
Mass Spectrometric Detection: An electrospray ionization (ESI) source was operated in the positive ion mode, and quantification was performed using multiple reaction monitoring (MRM). The target fragment ions were m/z 387.9 → 204.6 for Urapidil and m/z 378.9 → 291.8 for the internal standard, doxapram.[4]
Visualizing the Analytical Workflow and Urapidil's Mechanism of Action
To further illustrate the concepts discussed, the following diagrams visualize a typical bioanalytical workflow and the signaling pathway of Urapidil.
Conclusion
Both this compound and structural analogs can be used to develop and validate robust bioanalytical methods for Urapidil quantification. However, the available data suggests that the use of a stable isotope-labeled internal standard like this compound is preferable as it generally provides superior precision. The near-identical physicochemical properties of a SIL-IS to the analyte ensure a more effective correction for various sources of error, leading to more accurate and reliable results.[1][2]
For researchers aiming for the highest level of accuracy and precision in their bioanalytical assays, this compound is the recommended internal standard. When a SIL-IS is not feasible, a carefully selected and thoroughly validated structural analog can serve as a suitable alternative, provided that its limitations are understood and addressed during method development and validation.
References
A Comparative Guide to the Linearity and Precision of Urapidil-d3 in Bioanalytical Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Urapidil-d3 as an internal standard in the bioanalysis of Urapidil, with a focus on linearity and precision. Experimental data from published studies are presented to support the comparison with an alternative internal standard. Detailed methodologies are provided to enable replication and informed decision-making in a research and development setting.
Performance Comparison: this compound vs. an Alternative Internal Standard
The selection of an appropriate internal standard is critical for the accuracy and reliability of bioanalytical methods. Ideally, an internal standard should be a stable, isotopically labeled version of the analyte, such as this compound. This minimizes variations in sample preparation and mass spectrometric response. However, other structurally similar compounds can also be employed. This section compares the performance of a deuterated internal standard (Urapidil-d4, a close analog to this compound) with a non-deuterated alternative, doxapram hydrochloride.
| Parameter | Urapidil-d4 (Internal Standard)[1] | Doxapram Hydrochloride (Internal Standard)[2][3] |
| Analyte | Urapidil | Urapidil Hydrochloride |
| Matrix | Human Plasma | Rabbit Plasma |
| Analytical Method | UPLC-MS/MS | LC-MS/MS |
| Linearity Range | 5–500 ng/mL | 5–1000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 | Not explicitly stated, but calibration plots were linear. |
| Intra-day Precision (%RSD) | Within 10% | < 12% |
| Inter-day Precision (%RSD) | Within 10% | < 12% |
| Accuracy | Within 10% | Not explicitly stated, but within acceptable bioanalytical limits. |
| Recovery | > 90% | 93.5%–96.4% |
Key Observations:
-
Both Urapidil-d4 and doxapram hydrochloride serve as effective internal standards for the quantification of Urapidil in plasma, demonstrating good linearity and precision within their respective validated ranges.
-
The use of a deuterated internal standard like Urapidil-d4 is generally preferred in LC-MS/MS analysis as it co-elutes with the analyte and experiences similar ionization effects, leading to more accurate correction for matrix effects and extraction variability.
-
The non-deuterated alternative, doxapram hydrochloride, also provides acceptable performance, with a slightly wider linear range in the cited study.
Experimental Protocols
Urapidil Analysis with Urapidil-d4 as Internal Standard[1]
This method was developed for the quantification of Urapidil in human plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Sample Preparation:
-
A 0.1 mL aliquot of human plasma was spiked with 50 µL of the internal standard working solution (Urapidil-d4, 250 ng/mL).
-
Solid-phase extraction (SPE) was performed using a Strata X 33µ polymeric reversed-phase cartridge.
-
The cartridge was pre-conditioned with 1.0 mL of methanol followed by 1.0 mL of water.
-
The plasma sample was loaded, and the cartridge was washed with 1.0 mL of water followed by 1.0 mL of 5% methanol.
-
The analyte and internal standard were eluted, and the eluate was evaporated and reconstituted for analysis.
Chromatographic and Mass Spectrometric Conditions:
-
Instrumentation: Waters UPLC system coupled with a tandem mass spectrometer.
-
Detection: Multiple Reaction Monitoring (MRM) in positive ion mode.
-
Linearity: A nine-point calibration curve was prepared by serial dilution of a stock solution to achieve a concentration range of 5–500 ng/mL.
Urapidil Hydrochloride Analysis with Doxapram Hydrochloride as Internal Standard[2][3]
This method was developed for the determination of Urapidil hydrochloride in rabbit plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS-MS).
Sample Preparation:
-
Doxapram hydrochloride was added as the internal standard to the plasma samples.
-
Protein precipitation was carried out using 10% trichloroacetic acid.
-
The supernatant was collected after centrifugation for LC-MS/MS analysis.
Chromatographic and Mass Spectrometric Conditions:
-
Column: Zorbax SB-C18 (2.1 mm × 50 mm, 3.5 μm).
-
Mobile Phase: Acetonitrile-water gradient.
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) using target fragment ions m/z 387.9 → 204.6 for Urapidil and m/z 378.9 → 291.8 for the internal standard.
-
Linearity: Calibration plots were generated over the range of 5–1000 ng/mL.
Visualizing the Method and Mechanism
To further elucidate the experimental process and the pharmacological context of Urapidil, the following diagrams are provided.
Caption: Experimental workflow for bioanalytical method validation.
Caption: Dual mechanism of action of Urapidil.
References
Navigating Bioanalysis: A Comparative Guide to Recovery and Matrix Effect Evaluation for Urapidil-d3
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents in biological matrices is paramount. This guide provides a comprehensive comparison of the recovery and matrix effect for Urapidil-d3, a commonly used internal standard in the bioanalysis of the antihypertensive drug Urapidil. We will delve into supporting experimental data, detailed methodologies, and a visual workflow to aid in the selection and application of the most robust analytical strategies.
The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted approach to mitigate the challenges of variability in sample preparation and matrix-induced signal suppression or enhancement in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.[1] This guide will compare methods utilizing this compound with alternative approaches, highlighting the advantages in terms of recovery and matrix effect compensation.
Comparative Analysis of Analytical Performance
The selection of an appropriate internal standard is critical for the development of a reliable bioanalytical method. The ideal internal standard should co-elute with the analyte and experience similar matrix effects, thus providing accurate correction for any variations. Deuterated standards like this compound are considered the gold standard as they exhibit nearly identical physicochemical properties to the analyte.[2]
| Analytical Method | Analyte/Internal Standard | Sample Preparation | Mean Recovery (%) | Matrix Effect (%) | Key Findings & Citation |
| LC-MS/MS | Urapidil / Urapidil-d4* | Solid-Phase Extraction | > 90% | Not explicitly quantified, but the use of a deuterated IS minimizes this effect. | High recovery and reproducibility were achieved.[3] |
| LC-MS/MS | Urapidil / Aripiprazole | Liquid-Liquid Extraction | 69.94% - 75.62% | Not explicitly quantified. | A non-isotope labeled IS was used; recovery was lower compared to methods with deuterated IS.[4] |
| LC-MS/MS | Urapidil HCl / Doxapram HCl | Protein Precipitation | 93.5% - 96.4% | Not explicitly quantified. | High recovery was reported with a different non-isotope labeled IS.[5][6] |
Note: The publication refers to Urapidil D4, another deuterated variant.
Experimental Protocol: Evaluating Recovery and Matrix Effect
To ensure the reliability of bioanalytical data, a thorough validation of the method is required, including the assessment of recovery and matrix effect.[7][8] The following protocol outlines a standard procedure for these evaluations.
Objective: To determine the extraction recovery and matrix effect for the analysis of Urapidil using this compound as an internal standard in human plasma.
Materials:
-
Urapidil certified reference standard
-
This compound certified reference standard
-
Control human plasma (drug-free)
-
LC-MS/MS system
-
Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) consumables
-
Appropriate solvents and reagents
Procedure:
-
Preparation of Stock and Working Solutions: Prepare stock solutions of Urapidil and this compound in a suitable organic solvent (e.g., methanol). From these, prepare working solutions at various concentrations.
-
Sample Set Preparation:
-
Set 1 (A): Analyte in Mobile Phase: Spike Urapidil and this compound working solutions directly into the mobile phase or reconstitution solvent. This represents 100% recovery and no matrix effect.
-
Set 2 (B): Post-Extraction Spike: Extract blank plasma samples using the chosen extraction procedure (SPE or LLE). Spike the extracted matrix with Urapidil and this compound working solutions before the final evaporation and reconstitution step.
-
Set 3 (C): Pre-Extraction Spike: Spike blank plasma samples with Urapidil and this compound working solutions before initiating the extraction procedure.
-
-
Sample Extraction: Process the "Pre-Extraction Spike" samples (Set 3) and the blank plasma for "Post-Extraction Spike" (Set 2) according to the validated SPE or LLE protocol.
-
LC-MS/MS Analysis: Analyze all three sets of samples using the developed LC-MS/MS method.
-
Calculations:
-
Recovery (%) = (Peak Area of Set C / Peak Area of Set B) x 100
-
Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) x 100
-
Process Efficiency (%) = (Peak Area of Set C / Peak Area of Set A) x 100
-
A matrix effect value close to 100% indicates minimal signal suppression or enhancement. Recovery values should be consistent and reproducible across different concentrations.[9]
Visualizing the Workflow
The following diagram illustrates the experimental workflow for the evaluation of recovery and matrix effect.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Liquid chromatography-tandem mass spectrometry method for simultaneous quantification of urapidil and aripiprazole in human plasma and its application to human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 8. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biotage.com [biotage.com]
Precision in Urapidil Quantification: A Comparative Analysis of Methods Using Urapidil-d3 and Other Internal Standards
For researchers, scientists, and professionals in drug development, the precise quantification of therapeutic agents is paramount for accurate pharmacokinetic and bioequivalence studies. This guide provides a comparative analysis of the inter-day and intra-day precision of bioanalytical methods for the antihypertensive drug Urapidil, with a focus on the use of its deuterated stable isotope, Urapidil-d3, as an internal standard.
The selection of an appropriate internal standard is a critical factor in the development of robust and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. An ideal internal standard should mimic the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization, thereby compensating for any variations and ensuring high precision and accuracy. Stable isotope-labeled internal standards, such as this compound, are often considered the gold standard due to their similar physicochemical properties to the analyte.
This guide presents a comparison of the performance of methods utilizing this compound (or its close analogue Urapidil-d4) against those employing other internal standards, supported by experimental data from published studies.
Comparative Precision Data
The following tables summarize the inter-day and intra-day precision of various LC-MS/MS methods for the quantification of Urapidil in plasma, highlighting the performance with different internal standards. Precision is expressed as the relative standard deviation (%RSD).
Table 1: Inter-day and Intra-day Precision with Deuterated Internal Standard (Urapidil-d4)
| Quality Control Sample | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| Low | < 10% | < 10% |
| Medium | < 10% | < 10% |
| High | < 10% | < 10% |
Data sourced from a study utilizing Urapidil-d4 as the internal standard, demonstrating excellent precision well within the accepted bioanalytical method validation guidelines.[1]
Table 2: Inter-day and Intra-day Precision with a Non-Deuterated Internal Standard (Doxapram Hydrochloride)
| Quality Control Sample | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| Low | < 12% | < 12% |
| Medium | < 12% | < 12% |
| High | < 12% | < 12% |
This data is from a study that employed doxapram hydrochloride as the internal standard, also showing acceptable precision.[2]
Table 3: Inter-day and Intra-day Precision with an Unspecified Internal Standard
| Quality Control Sample | Overall Precision (%RSD) |
| Across standard curve range | < 7% |
A study using an unspecified internal standard reported high precision for the quantification of Urapidil.[3]
Experimental Protocols
The methodologies outlined below are representative of the key experiments cited in the comparison.
Method 1: Urapidil Quantification using Urapidil-d4 Internal Standard
-
Sample Preparation: Solid-phase extraction (SPE) was employed to extract Urapidil and the internal standard from human plasma.[1]
-
Chromatography: Ultra-performance liquid chromatography (UPLC) was performed using a reversed-phase column with a gradient elution.[1]
-
Mass Spectrometry: A tandem mass spectrometer operating in the multiple reaction monitoring (MRM) mode with positive electrospray ionization was used for detection.[1]
Method 2: Urapidil Quantification using Doxapram Hydrochloride Internal Standard
-
Sample Preparation: Protein precipitation was used to extract Urapidil and the internal standard from rabbit plasma.[2]
-
Chromatography: High-performance liquid chromatography (HPLC) was carried out on a C18 column with a gradient mobile phase.[2]
-
Mass Spectrometry: Detection was achieved using a tandem mass spectrometer with an electrospray ionization (ESI) source in the positive ion mode, monitoring specific precursor to product ion transitions.[2]
Visualizing the Experimental Workflow and Urapidil's Mechanism of Action
To further elucidate the processes, the following diagrams illustrate a typical experimental workflow for Urapidil quantification and the signaling pathway of Urapidil's dual-action mechanism.
Conclusion
The data presented demonstrates that while methods using non-deuterated internal standards can achieve acceptable precision, the use of a deuterated internal standard like this compound consistently yields high precision, with %RSD values often below 10%. This enhanced precision is attributable to the stable isotope-labeled standard's ability to more effectively compensate for variability throughout the analytical process. For researchers and drug development professionals requiring the highest level of accuracy and reliability in Urapidil quantification, the use of a this compound internal standard is the recommended approach.
References
Comparative Pharmacokinetics of Urapidil Across Species: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of Urapidil, a selective α1-adrenoceptor antagonist and 5-HT1A receptor agonist, across various species. Understanding the species-specific differences in drug absorption, distribution, metabolism, and excretion is crucial for the preclinical to clinical translation of drug development. This document summarizes key pharmacokinetic parameters, details experimental methodologies, and visualizes relevant biological pathways to support research and development efforts.
Key Pharmacokinetic Parameters of Urapidil
The following table summarizes the core pharmacokinetic parameters of Urapidil in humans, rats, dogs, and rabbits, providing a quantitative basis for interspecies comparison. Significant variations in bioavailability, half-life, and clearance are observed, highlighting the importance of careful species selection in preclinical studies.
| Parameter | Human | Rat | Dog | Rabbit |
| Oral Bioavailability (F) | ~70%[1] | Data not available | Data not available | Data not available |
| Tmax (oral) | ~4 hours (sustained release)[1] | 0.5 hours | Data not available | Data not available |
| Cmax (oral) | Data not available | 616 ± 73 ng/mL (3 mg/kg) | Data not available | Data not available |
| AUC (oral) | Data not available | 1841 ± 308 ng·h/mL (3 mg/kg) | Data not available | Data not available |
| Half-life (t1/2) (oral) | ~4.7 hours[1] | 2.47 ± 0.4 hours | Data not available | Data not available |
| Half-life (t1/2) (intravenous) | ~4.0 ± 1.5 hours[2] | Data not available | Data not available | Data not available |
| Volume of Distribution (Vd) (intravenous) | 0.80 ± 0.20 L/kg[2] | Data not available | Data not available | Data not available |
| Clearance (CL) (intravenous) | 2.53 ± 0.99 mL/min/kg[2] | 1660 ± 276 mL/h/kg (oral) | Data not available | Data not available |
Note: Data for dogs and rabbits are currently limited in the public domain. Further focused preclinical studies are warranted to fully characterize the pharmacokinetic profile of Urapidil in these species.
Experimental Protocols
The data presented in this guide are derived from studies employing rigorous experimental designs. Below are representative methodologies for the key experiments cited.
Human Pharmacokinetic Studies
-
Study Design: Clinical trials in hypertensive patients.
-
Administration: Intravenous (IV) bolus and infusion, or oral administration of sustained-release capsules.[2][3][4]
-
Dosing: Varied depending on the study, for instance, IV infusions at rates of 2.5, 5, and 10 mg/h.[4]
-
Sampling: Serial blood samples were collected at predetermined time points post-administration.
-
Analytical Method: Quantification of Urapidil in plasma was typically performed using validated high-performance liquid chromatography (HPLC) methods.
Rat Pharmacokinetic Study
-
Animals: Male Sprague-Dawley rats.
-
Administration: Single oral gavage.
-
Dosing: 3 mg/kg.
-
Sampling: Blood samples were collected at various time points post-dosing.
-
Analytical Method: A sensitive high-performance liquid chromatography-positive ion electrospray tandem mass spectrometry (LC-MS/MS) method was developed and validated for the quantification of Urapidil in plasma. The assay exhibited a linear dynamic range of 0.1-500 ng/mL.
Canine and Rabbit Studies
Urapidil's Dual Mechanism of Action
Urapidil exerts its antihypertensive effects through a unique dual mechanism of action, targeting both peripheral and central pathways. This dual action contributes to its efficacy and favorable side-effect profile, particularly the low incidence of reflex tachycardia.
References
- 1. A Pharmacokinetic-Pharmacodynamic Study of Intravenous Midazolam and Flumazenil in Adult New Zealand White—Californian Rabbits (Oryctolagus cuniculus) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of enflicoxib in dogs: Effects of prandial state and repeated administration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacodynamics and pharmacokinetics of urapidil in hypertensive patients: a crossover study comparing infusion with an infusion-capsule combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Central and peripheral cardiovascular actions of urapidil in normotensive and Goldblatt hypertensive animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Pharmacokinetics of pimobendan following oral administration to New Zealand White rabbits (Oryctolagus cuniculus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oral Pharmacokinetics in Beagle Dogs of the Mitragynine Metabolite, 7-Hydroxymitragynine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Urapidil-d3 in the Accurate Quantification of Urapidil and its Metabolites: A Comparative Guide
For researchers, scientists, and professionals in drug development, the precise quantification of drug compounds and their metabolites is paramount for accurate pharmacokinetic and toxicokinetic assessments. This guide provides a comparative analysis of the use of Urapidil-d3, a deuterated internal standard, against other alternatives for the quantification of the antihypertensive drug Urapidil and its major metabolites.
The accuracy of bioanalytical methods heavily relies on the use of an appropriate internal standard (IS) to compensate for variability during sample preparation and analysis. An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process. Stable isotope-labeled internal standards, such as this compound, are widely considered the gold standard for quantitative mass spectrometry-based assays due to their similar physicochemical properties to the analyte.
This guide delves into the experimental data supporting the use of a deuterated internal standard for Urapidil and discusses its implications for the accurate measurement of its key metabolites: the p-hydroxylated, O-demethylated, and N-demethylated forms.
Comparative Analysis of Internal Standards for Urapidil Quantification
While direct comparative studies for the metabolites are scarce in the reviewed literature, a comparison of methods for the parent drug, Urapidil, offers valuable insights into the advantages of using a deuterated internal standard. The following table summarizes the performance characteristics of two different analytical methods for Urapidil quantification: one employing a deuterated internal standard (Urapidil-d4, structurally analogous to this compound) and another using a non-deuterated internal standard (doxapram hydrochloride).
| Parameter | Method with Deuterated IS (Urapidil-d4)[1] | Method with Non-Deuterated IS (doxapram hydrochloride)[2] |
| Linearity Range | 5–500 ng/mL | 5–1000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 | Not explicitly stated, but linearity was achieved |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | 5 ng/mL |
| Intra-day Precision (%RSD) | < 10% | < 12% |
| Inter-day Precision (%RSD) | < 10% | < 12% |
| Accuracy | Within 10% of nominal values | Not explicitly stated in terms of % deviation |
| Recovery | > 90% | 93.5%–96.4% |
Both methods demonstrate acceptable performance for the quantification of Urapidil. However, methods employing a deuterated internal standard are generally preferred as they more effectively compensate for matrix effects and variations in ionization efficiency in mass spectrometry, which can lead to enhanced precision and accuracy. The similar recovery values suggest that both internal standards perform well during the extraction process.
The Case for this compound in Metabolite Quantification
The major metabolites of Urapidil include p-hydroxylated urapidil, O-demethylated urapidil, and N-demethylated urapidil. For the accurate and reliable quantification of these metabolites, the use of a stable isotope-labeled internal standard like this compound is highly recommended. Although the metabolites have slightly different chemical structures compared to the parent drug, this compound is expected to have very similar chromatographic retention times and ionization characteristics to the unlabeled metabolites, making it a suitable internal standard to correct for analytical variability. Ideally, specific deuterated internal standards for each metabolite would provide the highest level of accuracy. However, in their absence, this compound serves as a robust alternative.
Alternative, non-deuterated internal standards would likely have different retention times and could be affected differently by matrix components, potentially leading to less accurate quantification of the metabolites.
Experimental Protocols
Method 1: Quantification of Urapidil using a Deuterated Internal Standard (Urapidil-d4)[1]
-
Sample Preparation: Solid-phase extraction (SPE) was used to extract Urapidil and the internal standard from human plasma.
-
Chromatography: Ultra-performance liquid chromatography (UPLC) was performed with a simple gradient elution.
-
Mass Spectrometry: A tandem mass spectrometer (MS/MS) was operated in the selective reaction monitoring (SRM) mode to detect and quantify the analytes.
Method 2: Quantification of Urapidil using a Non-Deuterated Internal Standard (doxapram hydrochloride)[2]
-
Sample Preparation: Protein precipitation with trichloroacetic acid was employed to extract Urapidil and the internal standard from rabbit plasma.
-
Chromatography: High-performance liquid chromatography (HPLC) was carried out on a Zorbax SB-C18 column with a gradient mobile phase of acetonitrile and water.
-
Mass Spectrometry: An electrospray ionization (ESI) source was operated in the positive ion mode, and multiple reaction monitoring (MRM) was used for quantification.
Visualizing the Pathways and Processes
To better understand the context of Urapidil analysis, the following diagrams illustrate its metabolic pathway and a typical experimental workflow for its quantification.
References
Safety Operating Guide
Proper Disposal of Urapidil-d3: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of Urapidil-d3 is paramount for laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound in accordance with established safety protocols.
Immediate Safety and Handling Precautions
This compound, a deuterated analog of the α1-adrenoreceptor antagonist Urapidil, requires careful handling due to its potential health effects. It is classified as harmful if swallowed and may cause skin and eye irritation.[1][2][3] Adherence to the following personal protective equipment (PPE) guidelines is mandatory when handling this compound.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Safety glasses with side-shields conforming to NIOSH (US) or EN 166 (EU) standards. |
| Hand Protection | Impermeable and resistant gloves. |
| Respiratory Protection | In case of dust formation, use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges as a backup to engineering controls.[1] |
| Body Protection | Laboratory coat. |
Engineering Controls: Always handle this compound in a well-ventilated area. The use of a laboratory fume hood or mechanical exhaust is recommended to minimize exposure.[1]
Step-by-Step Disposal Procedure
The primary and recommended method for the disposal of this compound is through a licensed hazardous material disposal company. This ensures compliance with federal and local regulations.
Logical Flow for this compound Disposal:
Caption: Logical workflow for the proper disposal of this compound.
Experimental Protocol for Disposal:
-
Segregation of Waste:
-
Collect all unused, expired, or contaminated this compound, including any materials used for cleaning up spills (e.g., absorbent pads, contaminated gloves), in a designated and clearly labeled waste container.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Packaging and Labeling:
-
Use a compatible, leak-proof container for the waste.
-
The container must be clearly labeled with the words "Hazardous Waste" and the chemical name "this compound".
-
Include any other information required by your institution or local regulations.
-
-
Temporary Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Storage should be at room temperature.[1]
-
-
Arranging for Disposal:
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Disposal should be in accordance with the Federal Resource Conservation and Recovery Act (RCRA) guidelines and any other applicable regulations.[4]
-
-
Method of Final Disposal:
-
The most common and recommended method of disposal for pharmaceutical waste like this compound is incineration in a facility equipped with an afterburner and scrubber.[5]
-
Emergency Procedures
In the event of accidental exposure or spillage, follow these procedures immediately:
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Ingestion | If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1][3] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][6] |
| Skin Contact | Wash the affected area with soap and plenty of water. Remove contaminated clothing. Consult a physician if irritation persists.[1] |
| Eye Contact | Flush eyes with water as a precaution for at least 15 minutes. Seek medical attention.[1][3] |
Spill Response Workflow:
Caption: Step-by-step workflow for responding to a this compound spill.
References
Safe Handling and Disposal of Urapidil-d3: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling and disposal of Urapidil-d3 in a laboratory setting. Adherence to these guidelines is crucial for ensuring personnel safety and minimizing environmental impact. This compound, a deuterated analog of the α1-adrenoreceptor antagonist and 5-HT1A receptor agonist Urapidil, should be handled with care as a potent pharmaceutical compound.
Immediate Safety and Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to prevent exposure when handling this compound. The following table summarizes the required PPE.
| Equipment | Specification | Purpose |
| Hand Protection | Chemical-resistant, impermeable gloves (e.g., Nitrile) | To prevent skin contact. |
| Eye/Face Protection | Safety glasses with side shields or goggles | To protect eyes from dust particles. |
| Skin and Body Protection | Laboratory coat, long-sleeved | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary if handling large quantities or if dust is generated. | To prevent inhalation of fine particles. |
Operational Plan: Step-by-Step Handling Procedure
Handling of this compound should be performed in a designated area, preferably within a chemical fume hood or a ventilated balance enclosure, to minimize inhalation exposure.
1. Preparation and Weighing:
-
Ensure the work area is clean and uncluttered.
-
Don all required PPE as specified in the table above.
-
When weighing the solid compound, perform the task in a ventilated enclosure to contain any airborne particles.
-
Use appropriate tools (e.g., spatula, weighing paper) to handle the solid material. Avoid creating dust.
2. Dissolution:
-
If preparing a solution, add the solvent to the weighed this compound slowly to avoid splashing.
-
Cap the container securely before mixing or vortexing.
3. Storage:
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated place.
-
Recommended storage for the solid is at -20°C for long-term stability (up to 3 years).
-
For solutions, storage at -80°C is recommended for up to 6 months, and at -20°C for up to 1 month.
4. Emergency Procedures:
-
In case of accidental exposure, follow the first aid measures outlined in the table below.
-
Have an emergency spill kit readily available.
First Aid Measures
Immediate and appropriate first aid is critical in the event of an exposure.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | Remove contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops. |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Disposal Plan
The disposal of this compound and its containers must be handled responsibly, adhering to local, state, and federal regulations. As a deuterated compound with a stable isotope, the primary disposal concern is its chemical hazardous waste profile, not radioactivity.
1. Waste Segregation and Collection:
-
All solid waste contaminated with this compound (e.g., weighing paper, gloves, pipette tips) should be collected in a designated, clearly labeled hazardous waste container.
-
Unused or waste solutions of this compound should be collected in a separate, labeled hazardous waste container for liquids. Do not mix with incompatible wastes.
-
Do not dispose of this compound down the drain.
2. Container Disposal:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent.
-
The rinsate must be collected and disposed of as hazardous liquid waste.
-
After triple-rinsing, the container can be disposed of as non-hazardous waste, with the label defaced.
3. Final Disposal:
-
Arrange for the collection of hazardous waste by your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal company.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
